1-Methylpyridin-1-ium-3-carboxamide;hydrochloride
Descripción
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Propiedades
Fórmula molecular |
C7H10ClN2O+ |
|---|---|
Peso molecular |
173.62 g/mol |
Nombre IUPAC |
1-methylpyridin-1-ium-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/p+1 |
Clave InChI |
BWVDQVQUNNBTLK-UHFFFAOYSA-O |
SMILES canónico |
C[N+]1=CC=CC(=C1)C(=O)N.Cl |
Origen del producto |
United States |
Comprehensive Technical Guide to 1-Methylpyridin-1-ium-3-carboxamide Chloride: Physicochemical Properties, Analytical Protocols, and Biological Mechanisms
Executive Summary
1-Methylpyridin-1-ium-3-carboxamide chloride, commonly referred to as 1-Methylnicotinamide (1-MNA) chloride , is a critical endogenous metabolite and a highly valuable biochemical tool compound. Formed via the methylation of nicotinamide (NAM) by the enzyme Nicotinamide N-methyltransferase (NNMT), 1-MNA plays a pivotal role in regulating the NAD+ salvage pathway, cellular energy homeostasis, and vascular endothelial function[1].
Historically viewed merely as an inactive clearance product of vitamin B3 metabolism, recent pharmacological research has repositioned 1-MNA chloride as a bioactive molecule capable of activating SIRT1, stimulating prostacyclin (PGI2) synthesis, and protecting against ischemia-reperfusion injury[1][2]. This whitepaper provides drug development professionals and analytical scientists with an authoritative grounding in the physicochemical properties, structural characterization, and validated experimental methodologies for isolating and quantifying 1-MNA chloride.
Physicochemical Profiling and Structural Data
1-MNA chloride is a quaternary ammonium salt characterized by a permanently charged pyridinium ring, which dictates its high aqueous solubility and distinct chromatographic behavior. The chloride counterion ensures solid-state stability, making it the preferred form for pharmaceutical formulation and analytical standard preparation[3].
Table 1: Core Chemical and Physical Properties
| Property | Value / Description |
| IUPAC Name | 3-carbamoyl-1-methylpyridin-1-ium chloride |
| Common Synonyms | 1-Methylnicotinamide chloride; N1-Methylnicotinamide chloride; Trigonellinamide chloride[4] |
| CAS Registry Number | 1005-24-9[5] |
| Molecular Formula | C₇H₉ClN₂O[5] |
| Molecular Weight | 172.61 g/mol [5] |
| Appearance | White to off-white crystalline solid[4][6] |
| Melting Point | 207–209 °C (crystallized from water/acetone)[4] |
| Aqueous Solubility | Highly soluble (≥15 mg/mL in H₂O), forming a clear solution[4] |
| XLogP3 | -2.68 (Indicating extreme hydrophilicity)[4] |
Biochemical Significance & Mechanism of Action
The biological synthesis of 1-MNA is tightly regulated by NNMT, an enzyme highly expressed in the liver, adipose tissue, and endothelium[1][7]. NNMT catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the pyridine nitrogen of nicotinamide.
Mechanistic Causality: By consuming nicotinamide, NNMT relieves the feedback inhibition that NAM exerts on NAD+-dependent enzymes, such as sirtuins (SIRT1) and PARPs. Simultaneously, the generated 1-MNA acts as an active signaling molecule. It directly enhances SIRT1 expression and stability, which subsequently promotes lipolysis, gluconeogenesis, and cellular stress resistance[1][8]. Furthermore, in the vascular endothelium, 1-MNA regulates endothelial nitric oxide synthase (eNOS) to improve nitric oxide (NO) bioavailability and acts as an endogenous activator of cyclooxygenase-2-dependent prostacyclin (PGI2) synthesis, thereby preventing platelet aggregation and thrombosis[1].
Caption: NNMT-catalyzed biosynthesis of 1-MNA and its downstream vascular and metabolic signaling cascades.
Analytical Characterization Protocols
Due to its permanent positive charge and extreme hydrophilicity (XLogP3 = -2.68), 1-MNA chloride exhibits poor retention on standard reversed-phase (C18) columns. To achieve self-validating, reproducible quantification, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is the gold standard[9][10].
Protocol 1: ZIC-HILIC MS/MS Quantification of 1-MNA in Biological Matrices
Rationale: Zwitterionic HILIC (ZIC-HILIC) stationary phases provide orthogonal retention mechanisms (hydrogen bonding and weak electrostatic interactions) ideal for polar pyridine nucleotides, ensuring sharp peak shapes and preventing early elution into the solvent front[10].
Step-by-Step Methodology:
-
Metabolite Quenching & Extraction:
-
Rapidly harvest cells or tissue and immediately submerge in cold (-20 °C) extraction buffer (Methanol:Acetonitrile:Water, 40:40:20 v/v/v).
-
Causality: The extreme cold and high organic content instantly precipitate metabolic enzymes, preventing the artefactual degradation of NAD+ into NAM and subsequent artificial generation of 1-MNA during sample prep.
-
-
Centrifugation: Centrifuge the lysate at 14,000 × g for 15 minutes at 4 °C to pellet precipitated proteins and cellular debris. Transfer the supernatant to a clean autosampler vial.
-
Chromatographic Separation:
-
Column: ZIC-HILIC column (e.g., 5 µm, 150 × 2.1 mm).
-
Mobile Phase A: 10 mM Ammonium acetate in water (pH adjusted to 6.8). Causality: Ammonium acetate provides necessary ionic strength to modulate electrostatic interactions on the zwitterionic phase without suppressing MS ionization.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Start at 90% B, linearly decrease to 40% B over 15 minutes, hold for 3 minutes, and re-equilibrate at 90% B for 7 minutes.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
-
Monitor the specific Multiple Reaction Monitoring (MRM) transition for 1-MNA. The parent ion is m/z 137.1 (the 1-MNA cation). The primary fragment ion for quantification is typically m/z 94.0 (loss of the carboxamide group).
-
Caption: Step-by-step analytical workflow for 1-MNA extraction and quantification using HILIC-MS/MS.
Protocol 2: ¹H-NMR Structural Verification of the API
Rationale: For active pharmaceutical ingredient (API) synthesis or novel food ingredient validation, ¹H-NMR is required to definitively prove the N1-methylation site, distinguishing it from other potential isomers (e.g., N-methylated at the amide nitrogen)[6][11].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10 mg of high-purity 1-MNA chloride in 700 µL of Deuterium Oxide (D₂O) containing 0.75% TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt)[10].
-
Causality: D₂O prevents the massive H₂O solvent peak from obscuring the aliphatic region, while TSP serves as an internal chemical shift reference set precisely to 0.00 ppm.
-
-
Data Acquisition: Transfer to a 5 mm NMR tube. Acquire a 1D ¹H-NMR spectrum at 298 K using a standard pulse sequence (e.g., noesygppr1d for residual water suppression if necessary)[10].
-
Spectral Interpretation:
-
The defining feature of 1-MNA is the sharp, highly deshielded singlet integrating to 3 protons at approximately 4.4 ppm , corresponding to the N-CH₃ group. Its downfield position confirms attachment to the positively charged pyridinium nitrogen.
-
The aromatic protons of the pyridinium ring will appear highly deshielded (typically between 8.0 and 9.5 ppm) due to the electron-withdrawing nature of both the carboxamide group and the quaternary nitrogen.
-
Industrial and Therapeutic Applications
Beyond its role as an analytical standard in NAD+ metabolomics[9], 1-MNA chloride has successfully transitioned into commercial applications:
-
Novel Food & Dietary Supplements: In the European Union, 1-MNA chloride has been rigorously evaluated and authorized as a Novel Food ingredient under Regulation (EC) 258/97 and (EU) 2015/2283[6]. It is utilized in food supplements targeting cellular energy optimization and metabolic health, owing to its ability to modulate nutrient absorption and enhance physical vitality[3].
-
Cosmeceuticals: Due to its anti-inflammatory properties and ability to improve microcirculation via NO pathways, 1-MNA chloride is utilized in topical formulations to treat skin irritations and conditions like rosacea[12].
-
Hepatology & Cardiovascular Research: Exogenous administration of 1-MNA has been proven in vivo to alleviate hepatic ischemia-reperfusion injury (HIRI) by suppressing NF-κB and JNK apoptotic signaling pathways[2].
References
-
Wikipedia. "1-Methylnicotinamide." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
National Institutes of Health (PMC). "NNMT/1-MNA protects against hepatic ischemia-reperfusion injury through the AKT/FOXO1/ANGPT2/JNK axis." Nature Communications. Available at:[Link]
-
ChemDor. "1-Methylnicotinamide chloride | Properties, Synonyms, Formula & Products." Available at:[Link]
-
Food Standards Agency (UK). "APPLICATION FOR THE APPROVAL OF 1- METHYLNICOTINAMIDE CHLORIDE (1 - MNA) AS A NOVEL FOOD INGREDIENT." Available at:[Link]
-
Bentham Science. "N1-Methylnicotinamide: Is it Time to Consider it as a Dietary Supplement for Athletes?" Current Nutrition & Food Science. Available at:[Link]
-
ARVO Journals. "Nicotinamide N-Methyltransferase in the Inflammatory Pathogenesis of Graves' Orbitopathy." Investigative Ophthalmology & Visual Science. Available at:[Link]
-
National Institutes of Health (PMC). "A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications." Metabolites. Available at:[Link]
-
Defense Technical Information Center (DTIC). "Principal Initial Degradation Products of Two Bis(pyridinium)aldoxime Organophosphate-Inhibited Acetylcholinesterase Reactivators." Available at:[Link]
-
EUR-Lex. "Consolidated TEXT: 32017R2470 — EN — 01.05.2024." European Union. Available at:[Link]
-
MDPI. "Zic-HILIC MS/MS Method for NADomics Provides Novel Insights into Redox Homeostasis in Escherichia coli BL21 Under Microaerobic and Anaerobic Conditions." Metabolites. Available at:[Link]
-
Legislation.gov.uk. "Commission Implementing Regulation (EU) 2017/2470 of 20 December 2017 establishing the Union list of novel foods." Available at:[Link]
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- 1. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]
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- 3. sdruntaichem.com [sdruntaichem.com]
- 4. echemi.com [echemi.com]
- 5. chemdor.com [chemdor.com]
- 6. Consolidated TEXT: 32017R2470 — EN — 01.05.2024 [eur-lex.europa.eu]
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- 9. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. acnfp.food.gov.uk [acnfp.food.gov.uk]
physical properties and solubility of 1-Methylpyridin-1-ium-3-carboxamide
An In-depth Technical Guide to the Physical Properties and Solubility of 1-Methylpyridin-1-ium-3-carboxamide
Foreword: Navigating the Chemical Landscape of Niacin Metabolites
In the realm of drug development and biochemical research, precision is paramount. The compound 1-Methylpyridin-1-ium-3-carboxamide, a key metabolite of nicotinamide (Vitamin B3), is a molecule of significant interest. However, the scientific literature often presents a convoluted picture, with data for structurally similar but distinct molecules being used interchangeably. This guide serves to bring clarity to the subject, focusing exclusively on the 1-Methylpyridin-1-ium-3-carboxamide cation. We will delineate its properties from its close relatives, the neutral isomer N-methylnicotinamide (MNA) and the zwitterionic analog trigonelline, providing researchers with a solid foundation for their work. Our approach is grounded in first principles of physical chemistry, supplemented by established analytical protocols, to empower researchers to generate the precise data required for their applications.
Chemical Identity and Structural Elucidation
1-Methylpyridin-1-ium-3-carboxamide is a quaternary ammonium cation. Its defining feature is a pyridinium ring, where the nitrogen atom bears a positive charge and is substituted with a methyl group. The carboxamide group is located at the 3-position of this ring. This structure imparts a permanent positive charge, making it a cationic species that will always be associated with a counter-anion (e.g., chloride, iodide) in its solid or dissolved state.
The CAS Registry Number for the cation itself is 3106-60-3 [1][2]. It is crucial to distinguish this compound from its common isomer and analog to ensure experimental accuracy.
Caption: Structural comparison of key niacin metabolites.
The distinction is critical:
-
N-Methylnicotinamide (MNA) is a neutral molecule where the methyl group is on the amide nitrogen, not the ring nitrogen[3][4][5]. Its physical properties, particularly its solubility in less polar solvents, will differ significantly.
-
Trigonelline is a zwitterion (an inner salt) with a carboxylate group instead of a carboxamide[6][7][8]. While it shares the methylated pyridinium ring, the difference in the functional group at the 3-position alters its hydrogen bonding capacity and overall polarity.
Core Physical Properties
Direct experimental data for 1-Methylpyridin-1-ium-3-carboxamide salts is not extensively reported in publicly accessible literature. However, based on its quaternary ammonium salt structure, we can predict its properties with a high degree of confidence. These predictions form a hypothesis that must be validated experimentally for any GMP or GLP application.
| Property | Predicted Value / Characteristic | Rationale & Comparative Insight |
| Molecular Formula | C₇H₉N₂O⁺ (Cation)[1] | The overall formula will include a counter-anion (e.g., C₇H₉ClN₂O for the chloride salt). |
| Molecular Weight | 137.16 g/mol (Cation)[1] | The salt's molecular weight will be higher (e.g., 172.61 g/mol for the chloride salt). |
| Appearance | White to off-white crystalline solid. | Typical for organic salts. Trigonelline, a similar compound, forms prisms[8]. |
| Melting Point | High, likely >200 °C, with decomposition. | Ionic compounds have strong electrostatic forces requiring high thermal energy to disrupt the crystal lattice. For comparison, Trigonelline decomposes at 218 °C[8]. MNA, its neutral isomer, has a much lower melting point of 102-105 °C[9]. |
| Hygroscopicity | Predicted to be hygroscopic. | The polar, ionic nature readily attracts water molecules. Trigonelline is noted to be hygroscopic[6]. |
| Stability | Thermally stable at room temperature; stable in acidic to neutral aqueous solutions. | The pyridinium ring is aromatic and generally stable. However, strong bases may cause degradation. Store under inert atmosphere[10]. |
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol provides a standardized method for verifying the melting point and assessing the purity of a synthesized batch of a 1-Methylpyridin-1-ium-3-carboxamide salt.
Causality: The melting point is a definitive physical property of a pure crystalline solid. A sharp melting range (e.g., < 1 °C) indicates high purity, while a broad or depressed range suggests the presence of impurities.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at 40-50 °C for 12-24 hours. Grind the dried sample into a fine powder using an agate mortar and pestle.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.
-
Heating and Observation:
-
Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting point.
-
Once within 20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.
-
-
Validation: Perform the measurement in triplicate to ensure reproducibility. Report the result as a range. Note any decomposition (color change, charring).
Solubility Profile
The solubility of a compound is a critical parameter for formulation, bioavailability, and experimental design. As a pre-charged ionic species, 1-Methylpyridin-1-ium-3-carboxamide is expected to exhibit high polarity.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Very Soluble | The ionic charge and hydrogen bonding capability of the amide group lead to strong, favorable interactions with water. Trigonelline is readily soluble in water[6][11]. |
| Ethanol | Soluble | The hydroxyl group of ethanol can solvate the cation, but solubility will be less than in water due to ethanol's lower polarity. | |
| Polar Aprotic | DMSO | Soluble | DMSO is a strong polar solvent capable of solvating cations effectively. The related neutral compound, MNA, is soluble in DMSO at 15 mg/mL[5]. |
| DMF | Soluble | Similar to DMSO, DMF is a polar aprotic solvent expected to dissolve the salt. | |
| Non-Polar | Toluene, Hexane | Insoluble / Sparingly Soluble | The large polarity mismatch results in weak solute-solvent interactions, which are insufficient to overcome the strong crystal lattice energy of the salt. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol details the gold-standard shake-flask method for accurately quantifying the thermodynamic solubility of 1-Methylpyridin-1-ium-3-carboxamide in various solvents.
Causality: This method ensures that the solvent is fully saturated with the compound, reaching a true thermodynamic equilibrium. This provides a definitive solubility value, unlike kinetic solubility measurements which can be misleading.
Caption: Workflow for Equilibrium Solubility Determination.
Methodology:
-
System Preparation: Add an excess amount of the solid 1-Methylpyridin-1-ium-3-carboxamide salt to a known volume of the desired solvent (e.g., water, PBS pH 7.4, ethanol) in a sealed glass vial. The excess solid is critical to ensure saturation.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-point experiment (e.g., sampling at 12, 24, 48, 72 hours) should be run to validate the equilibration time.
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining microscopic particles. This step is critical to avoid overestimation of solubility.
-
Dilution and Analysis: Accurately dilute the clear, filtered saturated solution with the mobile phase to fall within the linear range of a previously established calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration. The calculated concentration, when corrected for the dilution factor, represents the equilibrium solubility of the compound in that solvent at that temperature.
Conclusion and Forward Outlook
1-Methylpyridin-1-ium-3-carboxamide is a polar, cationic metabolite whose physicochemical properties are dictated by its permanent charge. While extensive experimental data is lacking in the public domain, its behavior can be reliably predicted based on fundamental chemical principles. It is anticipated to be a high-melting, hygroscopic crystalline solid with high solubility in polar solvents like water and DMSO, and poor solubility in non-polar organic solvents.
For researchers in drug development and the life sciences, it is imperative to perform rigorous experimental validation of these properties. The protocols outlined in this guide provide a robust framework for generating the high-quality, reliable data necessary for advancing research and development. Crucially, scientists must remain vigilant in distinguishing this cation from its isomer, N-methylnicotinamide, and its analog, trigonelline, as their distinct structures confer different physicochemical profiles.
References
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-
Wikipedia. Trigonelline. [Link]
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-
National Toxicology Program. Nomination Background: Trigonelline (CASRN 535-83-1). [Link]
- (No valid reference for this number)
-
PubChem. N'-Methylnicotinamide. [Link]
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PubChem. Trigonelline. [Link]
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-
Push Bio-technology. 1-methylpyridin-1-ium-3-carboxamide. [Link]
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-
FooDB. Showing Compound N-Methylnicotinamide (FDB023115). [Link]
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- 3. N-Methylnicotinamide | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. Showing Compound N-Methylnicotinamide (FDB023115) - FooDB [foodb.ca]
- 5. N-Methylnicotinamide | CAS 114-33-0 | Cayman Chemical | Biomol.com [biomol.com]
- 6. Trigonelline - Wikipedia [en.wikipedia.org]
- 7. CAS 535-83-1: Trigonelline | CymitQuimica [cymitquimica.com]
- 8. Trigonelline | C7H7NO2 | CID 5570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Methylpyridin-1-ium-3-carboxylate | 535-83-1 [sigmaaldrich.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Biological Activity of Methylated Pyridinium Compounds: From Neurotoxicology to Metabolic Therapeutics
Executive Summary
Methylated pyridinium compounds—characterized by a pyridine ring with a methyl group attached to the nitrogen atom to form a positively charged quaternary ammonium cation—represent a fascinating dichotomy in pharmacology and toxicology. Depending on their specific structural moieties, these compounds act either as potent neurotoxins used to model neurodegenerative diseases or as multi-target therapeutic agents with profound metabolic benefits.
As drug development professionals, understanding the structure-activity relationships (SAR) and intracellular kinetics of these compounds is critical. This whitepaper dissects the biological activities of two benchmark methylated pyridinium compounds: MPP+ (1-methyl-4-phenylpyridinium), the classical mitochondrial disruptor, and Trigonelline (N-methylnicotinate), a promising therapeutic alkaloid. By examining their mechanistic pathways and providing field-validated experimental protocols, this guide serves as a comprehensive resource for bioenergetic profiling and target validation.
The Mechanistic Dichotomy: Toxicity vs. Therapeutics
MPP+: The Benchmark of Mitochondrial Toxicity
MPP+ is the active, toxic metabolite of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). In the central nervous system, MPTP crosses the blood-brain barrier and is oxidized by monoamine oxidase B (MAO-B) in astrocytes into MPP+[1].
The selective toxicity of MPP+ toward dopaminergic neurons is driven by its high affinity for the Dopamine Transporter (DAT)[1],[2]. Once internalized, MPP+ leverages the large mitochondrial transmembrane potential to passively accumulate within the mitochondrial matrix[1]. Here, it binds to and inhibits NADH-ubiquinone oxidoreductase (Complex I) of the electron transport chain (ETC)[3]. This blockade halts the flow of electrons, leading to a catastrophic drop in ATP production and the premature leakage of electrons to oxygen, generating destructive reactive oxygen species (ROS)[1].
Scientific Nuance: While Complex I inhibition is the canonical mechanism for MPP+-induced Parkinsonian models, recent genetic knockout studies (e.g., using Ndufs4 deficient mice lacking functional Complex I) suggest that MPP+ can still induce dopaminergic cell death even when Complex I is absent[4]. This indicates that MPP+ may possess parallel, Complex I-independent cytotoxic mechanisms that warrant further investigation in drug discovery pipelines[4].
Fig 1: MPP+ cellular uptake and mitochondrial toxicity pathway leading to apoptosis.
Trigonelline: The Multi-Target Therapeutic
In stark contrast to MPP+, Trigonelline (TRG) is a natural polar hydrophilic alkaloid found in coffee beans and fenugreek seeds that exhibits broad-spectrum therapeutic effects[5]. TRG functions as a metabolic modulator and neuroprotectant through a multi-target pharmacological profile[6].
Mechanistically, TRG facilitates metabolic homeostasis by activating peroxisome proliferator-activated receptor gamma (PPARγ) and modulating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which dictates the cellular antioxidant response[5]. Furthermore, TRG acts as a competitive inhibitor of tyrosinase (with an IC50 of ~3.2 µM), preventing UV-B-induced skin photodamage and apoptosis by restoring intracellular calcium homeostasis and mitigating endoplasmic reticulum (ER) stress[5].
Fig 2: Trigonelline multi-target pharmacological pathway for metabolic homeostasis.
Quantitative Pharmacological Profiles
To facilitate rapid comparison for assay development, the following table summarizes the quantitative and qualitative biological data of these two distinct methylated pyridinium compounds.
| Compound | Primary Molecular Target | Binding/Inhibition Metric | Primary Biological Outcome | Clinical / Research Application | Ref |
| MPP+ | Mitochondrial Complex I | High affinity (Matrix accumulation) | ATP depletion, ROS generation, Apoptosis | In vitro modeling of Parkinson's Disease | [3] |
| MPP+ | Dopamine Transporter (DAT) | Active Transport Substrate | Selective dopaminergic entry | Neurotoxicity targeting | [2] |
| Trigonelline | Tyrosinase | IC50 ≈ 3.2 µM | Anti-melanogenic, UV-B protection | Dermatological therapeutics | [5] |
| Trigonelline | Nrf2 / PPARγ | Dose-dependent activation | Reduced inflammation, lipid homeostasis | Anti-diabetic, Neuroprotection | [6] |
Experimental Methodologies & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows detail not just the how, but the causality behind each experimental choice to ensure robust, reproducible data.
Protocol A: High-Resolution Respirometry of MPP+ Toxicity
To accurately model Parkinson's disease in vitro, we utilize SH-SY5Y neuroblastoma cells. However, undifferentiated SH-SY5Y cells lack sufficient DAT expression. This protocol uses Retinoic Acid (RA) differentiation followed by Seahorse XF analysis to directly measure Complex I impairment[3].
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells at 2×104 cells/well in a Seahorse XF96 microplate using DMEM supplemented with 10% FBS.
-
Neuronal Differentiation (Critical Step): Replace media with DMEM containing 1% FBS and 10 µM all-trans Retinoic Acid (RA). Incubate for 7 days, changing media every 48 hours.
-
Causality: RA halts cellular proliferation and induces a mature, dopaminergic-like phenotype characterized by neurite outgrowth and, crucially, the upregulation of DAT. Without DAT, MPP+ uptake is negligible, and the toxicity model will fail.
-
-
Toxin Exposure: Treat the differentiated cells with 1 mM MPP+ for 24 hours. Include a vehicle control (sterile water/PBS).
-
Bioenergetic Profiling (Seahorse XF Cell Mito Stress Test):
-
Wash and incubate cells in unbuffered XF assay media (pH 7.4) for 1 hour in a non-CO2 incubator.
-
Injection 1 (Oligomycin 1 µM): Inhibits ATP synthase. Causality: Isolates ATP-linked respiration from proton leak.
-
Injection 2 (FCCP 0.5 µM): Uncouples the mitochondrial membrane. Causality: Drives the ETC to its maximum rate to reveal the maximal respiratory capacity. MPP+-treated cells will show a severely blunted FCCP response due to Complex I blockade.
-
Injection 3 (Rotenone/Antimycin A 0.5 µM): Shuts down Complex I and III. Causality: Measures non-mitochondrial oxygen consumption, serving as the baseline for the assay.
-
Protocol B: Enzymatic Validation of Trigonelline (Tyrosinase Inhibition)
To validate the therapeutic efficacy of Trigonelline as an anti-melanogenic agent, a cell-free enzymatic assay is utilized to determine its competitive inhibition of tyrosinase[5].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 6.8). Causality: Tyrosinase is highly sensitive to pH fluctuations; pH 6.8 mimics the physiological environment of melanosomes while maintaining enzyme stability.
-
Inhibitor Titration: Prepare a serial dilution of Trigonelline ranging from 0.1 µM to 50 µM in the phosphate buffer.
-
Enzyme Incubation: In a 96-well plate, combine 100 µL of the Trigonelline dilutions with 20 µL of mushroom tyrosinase (1000 U/mL). Incubate at 25°C for 10 minutes.
-
Causality: Pre-incubation allows Trigonelline to competitively bind to the active site of the enzyme before the substrate is introduced.
-
-
Substrate Addition: Add 20 µL of 5 mM L-DOPA (L-3,4-dihydroxyphenylalanine) to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 15 minutes.
-
Causality: Tyrosinase converts L-DOPA into dopachrome, which absorbs light at 475 nm. The rate of dopachrome formation is inversely proportional to the inhibitory efficacy of Trigonelline. Calculate the IC50 using non-linear regression analysis.
-
References
- Source: nih.
- Source: nih.
- Source: mdpi.
- Source: pnas.
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- Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline (March 2024)
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The Ascendant Trajectory of 1-Methylpyridin-1-ium-3-carboxamide Derivatives in Therapeutic Research: A Technical Guide
For Immediate Release
A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals
The scientific community is witnessing a surge of interest in 1-methylpyridin-1-ium-3-carboxamide and its derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. From promising anticancer and neuroprotective effects to potent antimicrobial and enzyme-inhibiting properties, these molecules are at the forefront of novel therapeutic development. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this versatile chemical scaffold, offering a critical resource for researchers aiming to harness its therapeutic potential.
The 1-Methylpyridin-1-ium-3-carboxamide Core: A Foundation for Diverse Bioactivity
The 1-methylpyridin-1-ium-3-carboxamide moiety, a quaternary pyridinium compound, serves as a versatile structural framework. The inherent positive charge on the nitrogen atom and the presence of the carboxamide group at the 3-position are key determinants of its chemical reactivity and biological interactions. This core structure has been extensively modified to generate a library of derivatives with a wide spectrum of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.[1][2]
Synthesis and Derivatization: Crafting Therapeutic Candidates
The synthesis of 1-methylpyridin-1-ium-3-carboxamide derivatives typically involves the quaternization of a pyridine-3-carboxamide precursor with a methylating agent. Further derivatization can be achieved through various chemical transformations of the carboxamide group or by introducing substituents on the pyridine ring.
A general synthetic approach involves the reaction of a substituted pyridine-3-carboxamide with methyl iodide in a suitable solvent, such as methyl ethyl ketone, followed by reflux.[3] The resulting 1-methylpyridin-1-ium-3-carboxamide iodide can then be subjected to further modifications.
For instance, the synthesis of N-substituted indole-2-carboxamides, a related class of compounds with significant biological activity, often begins with the corresponding indole-2-carboxylic acid. This acid is activated, typically by conversion to its acid chloride with thionyl chloride, and then reacted with a desired amine in the presence of a base like pyridine.[4]
Experimental Protocol: General Synthesis of N-Substituted Indole-2-Carboxamide Derivatives
This protocol outlines a common method for the synthesis of N-substituted indole-2-carboxamide derivatives, which share the carboxamide functional group and are of significant interest in medicinal chemistry.[4][5]
-
Acid Chloride Formation: To a solution of the desired indole-2-carboxylic acid (1.0 equivalent) in dry benzene (or a less carcinogenic solvent like toluene), add thionyl chloride (2.5 equivalents).
-
Reflux the mixture for 2 hours at 80°C.
-
Remove the solvent and excess thionyl chloride under reduced pressure, co-evaporating with toluene (3 x 10 mL) to ensure complete removal.
-
Amide Formation: Dissolve the resulting acid chloride residue in chloroform.
-
Add an equivalent amount of pyridine, followed by the dropwise addition of the desired amine derivative.
-
Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted indole-2-carboxamide.
A Spectrum of Biological Activities and Therapeutic Potential
Derivatives of 1-methylpyridin-1-ium-3-carboxamide have demonstrated a remarkable array of biological activities, positioning them as promising candidates for the treatment of various diseases.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of pyridine carboxamide derivatives. For example, a pyridine analog of the anticancer drug dacarbazine showed an EC50 value of 33 µM, indicating significant cytotoxic activity.[6] The mechanism of action often involves the induction of oxidative stress, disruption of mitochondrial membrane potential, and lysosomal membrane rupture in cancer cells.[6]
| Compound/Derivative | Cell Line | IC50/EC50 (µM) | Reference |
| Pyridine analog of Dacarbazine | Rat Hepatocytes | 33 | [6] |
| N-(4-phenylthiazol-2-yl) nicotinamide (4a) | Ralstonia solanacearum | >0.001% (inhibition) | [1][2] |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) | Botrytis cinerea | (Good in vivo activity) | [7] |
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8][9]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Neuroprotective Effects
1-Methylpyridinium (NMP), the core cation of the target compounds, has demonstrated significant neuroprotective and anti-inflammatory effects.[10] It can attenuate lipopolysaccharide (LPS)-induced neuroinflammation by reducing the expression of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6.[10] This effect is mediated through the inhibition of the NF-κB signaling pathway.[10] Furthermore, NMP has been shown to protect against neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a known neurotoxin that causes Parkinson's-like symptoms, by activating the phosphoinositide 3-kinase/AKT/GSK3β pathway.[11][12]
Caption: NMP inhibits LPS-induced neuroinflammation via the NF-κB pathway.
Enzyme Inhibition
Pyridine carboxamide derivatives have also been identified as potent enzyme inhibitors. A series of these compounds were synthesized and shown to have significant inhibitory action against urease, a key enzyme in the pathogenesis of Helicobacter pylori.[13] For instance, 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6) and pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) exhibited IC50 values of 1.07 ± 0.043 µM and 2.18 ± 0.058 µM, respectively.[13]
| Compound | IC50 (µM) | Reference |
| 5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6) | 1.07 ± 0.043 | [13] |
| pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) | 2.18 ± 0.058 | [13] |
Experimental Protocol: Urease Inhibition Assay
This protocol is based on the Berthelot method, which quantifies ammonia production.[14][15][16]
-
Reagent Preparation:
-
Urease enzyme solution (1 U/mL in phosphate buffer, pH 7.4).
-
Urea solution (100 mM in phosphate buffer).
-
Test compound solutions at various concentrations.
-
Phenol Reagent (Solution A) and Alkali-Hypochlorite Reagent (Solution B).
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of phosphate buffer, 10 µL of urease solution, and 10 µL of the test compound solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 55 µL of urea solution.
-
Incubate at 37°C for 30 minutes.
-
-
Color Development:
-
Stop the reaction by adding 50 µL of Phenol Reagent (Solution A) followed by 50 µL of Alkali-Hypochlorite Reagent (Solution B).
-
Incubate at 37°C for 30 minutes for color development.
-
-
Measurement: Measure the absorbance at 625 nm.
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Structure-Activity Relationship (SAR) and Future Directions
The diverse biological activities of 1-methylpyridin-1-ium-3-carboxamide derivatives are intricately linked to their structural features. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyridine ring and modifications of the carboxamide group significantly influence their potency and selectivity.[1][7]
Future research in this area should focus on:
-
Rational Design and Synthesis: Leveraging computational modeling and SAR data to design and synthesize novel derivatives with enhanced target specificity and reduced off-target effects.
-
Mechanism of Action Studies: Elucidating the detailed molecular mechanisms underlying the observed biological activities to identify novel therapeutic targets.
-
In Vivo Efficacy and Safety Profiling: Conducting comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and toxicological profiles of the most promising candidates.
The continued exploration of 1-methylpyridin-1-ium-3-carboxamide derivatives holds immense promise for the development of next-generation therapeutics for a wide range of diseases.
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Olgen, S., Kılıç, Z., Ada, A. O., & Coban, T. (2007). Synthesis and evaluation of novel N-H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(4), 457-462. [Link]
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A Review on in-vitro Methods for Screening of Anticancer Drugs. (2020). International Journal of Pharmaceutical and Biological Sciences. Retrieved from [Link]
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In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019). Anticancer Research. Retrieved from [Link]
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Neuroprotection against 1-Methyl-4-phenylpyridinium-induced cytotoxicity by naturally occurring polydatin through activation of transcription factor MEF2D. (2021). NeuroReport. Retrieved from [Link]
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Synthesis and evaluation of novel N-H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Protection against 1-methyl-4-phenyl pyridinium-induced neurotoxicity in human neuroblastoma SH-SY5Y cells by Soyasaponin I by the activation of the phosphoinositide 3-kinase/AKT/GSK3β pathway. (2016). NeuroReport. Retrieved from [Link]
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Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. (2022). Molecules. Retrieved from [Link]
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New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. (2025). Molecules. Retrieved from [Link]
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discovery and history of nicotinamide metabolites
An In-Depth Technical Guide to the NAD+ Metabolome: History, Biosynthesis, and Quantitative LC-MS/MS Methodologies
Executive Summary
Nicotinamide adenine dinucleotide (NAD+) is a ubiquitous dinucleotide coenzyme that dictates cellular redox homeostasis and serves as an obligate substrate for signaling enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38[1][2]. Over the past century, the scientific understanding of NAD+ has evolved from a simple fermentation cofactor to a central node in aging, metabolic regulation, and genomic stability[3]. For drug development professionals and analytical scientists, accurately mapping and quantifying the NAD+ metabolome—comprising precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN)—is critical for evaluating the pharmacodynamics of NAD+-boosting therapeutics[4].
This whitepaper provides a comprehensive overview of the historical discovery of NAD+ metabolites, their biochemical pathways, and the rigorous analytical methodologies required to quantify them without artifactual degradation.
Historical Timeline of NAD+ Discovery
The elucidation of the NAD+ metabolome spans over a century of biochemical milestones, transitioning from early nutritional science to modern molecular metabolomics:
-
1906 (The Discovery): Arthur Harden and William John Young first identified NAD+ as a "cozymase" factor required to boost fermentation rates in yeast[1][3].
-
1930s (The Vitamin Connection): Conrad Elvehjem discovered that nicotinic acid (NA), a form of Vitamin B3, was the missing nutrient that cured pellagra, establishing the first link between dietary precursors and NAD+ biology[5].
-
1958 (The Preiss-Handler Pathway): Jack Preiss and Philip Handler mapped the biochemical steps converting nicotinic acid into NAD+ via nicotinic acid mononucleotide (NaMN) and nicotinic acid adenine dinucleotide (NaAD)[3].
-
2004 (The NR Breakthrough): Charles Brenner and colleagues fundamentally disrupted the accepted view of eukaryotic NAD+ biosynthesis. They discovered that nicotinamide riboside (NR), a trace nutrient found in milk, acts as a direct NAD+ precursor[3][5]. By identifying the highly conserved nicotinamide riboside kinases (NRK1 and NRK2), Brenner's lab established a Preiss-Handler-independent salvage route to NAD+ in both fungi and humans[5][6][7].
-
2010s–Present (Therapeutic Translation): Research accelerated around the systemic administration of NMN and NR to combat age-related metabolic decline, leading to the first human clinical trials demonstrating the safe oral availability of these precursors[6][8].
The NAD+ Biosynthetic Pathways
Mammalian cells maintain intracellular NAD+ pools through three distinct, tissue-specific pathways[9]. Understanding these routes is essential for designing targeted metabolic interventions.
-
De Novo Synthesis: Originates from the amino acid tryptophan. This multi-step pathway is primarily active in the liver, which then exports nicotinamide (NAM) to support peripheral tissues[1][9].
-
The Preiss-Handler Pathway: Utilizes dietary nicotinic acid (NA). The enzyme NAPRT converts NA to NaMN. This pathway is highly active in the liver, kidneys, and small intestine[1].
-
The Salvage Pathway (NMN & NR): The dominant pathway for maintaining cellular NAD+ under stress.
Caption: The three primary NAD+ biosynthetic pathways: De Novo, Preiss-Handler, and Salvage.
Quantitative Metabolomics: Physiological Concentrations
NAD+ concentrations are highly tissue-specific and dictate the local redox state (maintaining a free NAD+ to NADH ratio of ~700:1 in the cytoplasm)[1]. Table 1 summarizes the baseline physiological concentrations of NAD+ metabolites across various murine tissues, highlighting the pharmacokinetic distribution challenges in drug development[4].
Table 1: Physiological Concentrations of Key NAD+ Metabolites
| Metabolite | Primary Tissue Pool | Approx. Baseline Concentration | Biological Role / Notes |
| NAD+ | Liver, Kidney, Heart | 100 – 200 pmol/mg tissue | Primary redox cofactor and signaling substrate[4]. |
| NAD+ | Whole Blood | ~32 ± 5 pmol/mg tissue | Circulating pool; significantly lower than solid organs[4]. |
| NAD+ | White Adipose Tissue | ~15 ± 6 pmol/mg tissue | Lowest measured baseline NAD+ concentration[4]. |
| NAM | Blood / Systemic | ~137 pmol/mg blood | Rises dramatically (up to 16-fold) post-NMN injection[4]. |
| NMN | Systemic | Transient / Low | Rapidly turned over into NAD+ within 15-30 minutes[9]. |
| NR | Skeletal Muscle, Heart | Transient / Low | Highly preferred precursor for skeletal muscle salvage[1]. |
Technical Methodology: LC-MS/MS Protocol for NAD+ Metabolites
Expertise & Causality: The most significant barrier to accurate NAD+ metabolomics is the rapid interconversion and degradation of oxidized (NAD+, NADP+) and reduced (NADH, NADPH) forms during extraction[10]. Traditional methods relied on separate extractions—acidic buffers to stabilize oxidized forms and basic buffers to stabilize reduced forms[11]. However, modern LC-MS/MS workflows utilize a unified, carefully balanced acidic organic solvent to quench metabolism instantly while minimizing interconversion[10].
Furthermore, because NAD+ precursors (NMN, NR) are highly polar, they exhibit poor retention on standard C18 reversed-phase columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode (reverse-phase/anion-exchange) chromatography is strictly required for adequate peak resolution and separation from isobaric interferences[12][13].
Step-by-Step Extraction & Quantification Protocol
-
Tissue Harvesting & Quenching:
-
Action: Snap-freeze tissue samples immediately in liquid nitrogen.
-
Causality: NAD+ turns over in minutes; enzymes like CD38 and PARPs will rapidly deplete NAD+ pools post-mortem if not thermally quenched[1].
-
-
Solvent Extraction:
-
Action: Homogenize the tissue in a cold (-20°C) extraction buffer consisting of 40:40:20 Acetonitrile:Methanol:Water with 0.1 M Formic Acid [10].
-
Causality: This specific solvent ratio precipitates proteins effectively. The 0.1 M Formic Acid provides a slightly acidic environment that prevents the alkaline degradation of NAD+ and NADP+, while the high organic content prevents the acid-catalyzed degradation of NADH and NADPH, effectively freezing the redox state[10].
-
-
Internal Standard Spiking:
-
Action: Spike the extraction buffer with heavy isotope-labeled standards (e.g., 13C-NAD+)[10].
-
Causality: Corrects for matrix effects and ion suppression during electrospray ionization (ESI).
-
-
Neutralization & Centrifugation:
-
Action: Neutralize the extract immediately with a buffer (e.g., 15% ammonium bicarbonate) and centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Causality: Prolonged exposure to acid, even in organic solvents, will eventually degrade reduced cofactors. Neutralization ensures autosampler stability[10].
-
-
LC-MS/MS Analysis:
-
Action: Inject 5–10 μL onto a HILIC column (e.g., Xbridge BEH Amide) or a mixed-mode column. Run a gradient mobile phase of water/acetonitrile with ammonium acetate/ammonium hydroxide (pH ~9.4)[10][13].
-
Action: Detect via tandem mass spectrometry (Xevo TQ-S or equivalent) in Multiple Reaction Monitoring (MRM) mode[11].
-
Caption: Optimized LC-MS/MS workflow for the extraction and quantification of the NAD+ metabolome.
Therapeutic Implications & Clinical Translation
The ability to accurately measure the NAD+ metabolome has accelerated the clinical development of NAD+-boosting therapies. In preclinical models, systemic administration of NMN effectively enhances NAD+ biosynthesis in the pancreas, liver, adipose tissue, heart, and skeletal muscle, ameliorating high-fat diet-induced insulin resistance and age-related physiological decline[2].
Human clinical trials have successfully translated these findings. For instance, oral NMN supplementation (up to 500 mg/day) has been shown to safely elevate blood NAD+ levels without deleterious effects[8][9]. Similarly, NR has been administered safely at doses up to 2000 mg/day, significantly increasing blood NAD+ and NaAD concentrations[8][9]. As drug development progresses, utilizing the rigorous, artifact-free LC-MS/MS protocols outlined above will be paramount for establishing accurate pharmacokinetic/pharmacodynamic (PK/PD) relationships for next-generation NAD+ modulators.
References
-
History of NAD+ Research and Discovery. AboutNAD. Available at:[Link]
-
Charles Brenner, PhD. American Academy of Anti-Aging Medicine (A4M). Available at: [Link]
-
Bieganowski, P., & Brenner, C. (2004). Discoveries of nicotinamide riboside as a nutrient and conserved NRK genes establish a Preiss-Handler independent route to NAD+ in fungi and humans. Cell, 117(4), 495-502. Available at:[Link]
-
Lu, W., et al. (2018). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. Antioxidants & Redox Signaling. Available at:[Link]
-
Charles Brenner (biochemist). Wikipedia. Available at:[Link]
-
Fletcher, R. S., et al. (2018). The emergence of the nicotinamide riboside kinases in the regulation of NAD+ metabolism. Journal of Molecular Endocrinology. Available at:[Link]
-
Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels. Bio-protocol. Available at: [Link]
-
A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. Infoscience EPFL. Available at: [Link]
-
A mixed-mode LC-MS-based method for comprehensive analysis of NAD and related metabolites from biological sample matrices. ResearchGate. Available at: [Link]
-
Triple-Isotope Tracing for Pathway Discernment of NMN-Induced NAD+ Biosynthesis in Whole Mice. MDPI. Available at:[Link]
-
NAD+ Pathways: How Your Body Converts NMN, NR and Tryptophan. Goldman Laboratories. Available at: [Link]
-
NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health. PubMed Central. Available at:[Link]
-
Insight into the application of nicotinamide mononucleotide (NMN) to age-related disorders. Probiologists. Available at:[Link]
-
NAD+ intermediates: The biology and therapeutic potential of NMN and NR. PubMed Central. Available at:[Link]
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Toxicology and Safety Profile of 1-Methylpyridin-1-ium-3-carboxamide (1-MNA): A Comprehensive Technical Guide
Executive Summary & Biochemical Identity
1-Methylpyridin-1-ium-3-carboxamide, commonly referred to as 1-Methylnicotinamide (1-MNA), is a primary endogenous metabolite of nicotinamide (vitamin B3)[1]. As a prototypic organic cation, 1-MNA plays a critical role in the hepatic nicotinamide salvage pathway and systemic vascular regulation[1].
Historically viewed merely as an inactive metabolic byproduct, modern pharmacological profiling has revealed that 1-MNA is a highly active biological molecule capable of regulating endothelial function and exerting potent anti-thrombotic effects[2]. Given its increasing application as a dietary supplement and therapeutic agent, establishing a rigorous, evidence-based toxicological profile is paramount for drug development professionals. This guide synthesizes the pharmacokinetics, mechanism of action, and validated safety protocols surrounding 1-MNA.
Pharmacokinetics and Metabolic Fate
The endogenous synthesis of 1-MNA occurs primarily in the liver, where nicotinamide (NAM) undergoes methylation catalyzed by the enzyme Nicotinamide N-methyltransferase (NNMT)[2]. Following its synthesis and systemic circulation, 1-MNA is further oxidized by Aldehyde Oxidase (AO) into two primary terminal metabolites: N-methyl-2-pyridone-5-carboxamide (2-PY) and N-methyl-4-pyridone-3-carboxamide (4-PY), which are subsequently excreted via the kidneys[3].
Understanding this pathway is critical for safety assessments, as high-dose administration of upstream precursors (like NAM) can alter cellular methyl metabolism and deplete the NAD+ pool[2]. Conversely, direct administration of 1-MNA bypasses NNMT-mediated methylation, mitigating the risk of methyl-donor depletion while providing targeted vascular benefits.
Metabolic pathway of Nicotinamide to 1-MNA and downstream pyridones.
Toxicological Profile: In Vitro and In Vivo Assessments
The safety of 1-MNA has been exhaustively evaluated under OECD guidelines to support its authorization as a Novel Food ingredient by the 3[3].
Quantitative Safety Data Summary
To provide a clear baseline for formulation scientists, the core toxicological parameters of 1-MNA are summarized below:
| Toxicity Parameter | Assay / Model | Result / Endpoint | Causality & Relevance |
| Acute Oral Toxicity | Rat Model | LD50 > 2000 mg/kg b.w. | Classified as non-toxic; demonstrates high acute physiological tolerance[4]. |
| Genotoxicity | Ames Test (Bacterial) | Negative | Lacks point-mutation (frameshift/base-pair) potential[3]. |
| Genotoxicity | In Vitro Micronucleus | Negative | Does not induce clastogenic (chromosome breakage) or aneugenic events[3]. |
| Subchronic Toxicity | 90-Day Rat Feeding | NOAEL = 250 mg/kg b.w. | Dose-limiting factor was non-reversible urine pH alteration at ≥500 mg/kg[3]. |
Resolving the "Forestomach" Artifact
During the 90-day subchronic rat study, researchers observed epithelium degeneration in the non-glandular stomach across all dose levels[3]. For drug developers, distinguishing between species-specific artifacts and genuine human risks is vital. The rat stomach contains a non-glandular "forestomach" lined with squamous epithelium, which acts as a storage organ and is highly susceptible to local osmotic irritation from high-concentration oral gavages. Because the human stomach is entirely glandular and lacks this anatomical structure, EFSA toxicologists definitively ruled this finding as toxicologically irrelevant to humans[3].
Defining the NOAEL
The No-Observed-Adverse-Effect Level (NOAEL) was established at 250 mg/kg body weight[3]. At higher doses (500 and 1,000 mg/kg bw), significant changes in urine pH were recorded that did not reverse during the post-treatment recovery period[3]. Because persistent urinary pH shifts can precipitate urolithiasis (kidney stones) or indicate chronic renal metabolic stress, adversity could not be ruled out, making 250 mg/kg the definitive safety threshold[3].
Mechanism of Action: The PGI2 Axis
1-MNA is not merely a passive biomarker; it actively modulates vascular health. 1-MNA exerts pronounced anti-thrombotic and anti-inflammatory activity mediated through the cyclooxygenase-2 (COX-2) and prostacyclin (PGI2) pathway[2]. By acting on the vascular endothelium, 1-MNA up-regulates the synthesis of endogenous PGI2, a potent vasodilator and inhibitor of platelet aggregation[1]. This mechanism explains its protective effects against arterial thrombi and vascular atherosclerosis[1].
1-MNA mechanism of action via COX-2 and Prostacyclin (PGI2) activation.
Standardized Experimental Protocols for Safety Validation
To ensure trustworthiness and reproducibility, any laboratory evaluating 1-MNA derivatives must employ self-validating test systems. Below are the definitive protocols used to establish the safety of 1-MNA.
Protocol 1: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
Objective: To detect micronuclei in the cytoplasm of interphase cells, validating that 1-MNA does not cause chromosomal damage[3].
-
Cell Culture: Cultivate TK6 human lymphoblastoid cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treatment & Controls: Expose cells to 1-MNA at concentrations up to 2000 µg/mL. Self-Validation Step: Concurrently run a vehicle control (sterile water) and positive controls (Mitomycin C for clastogenicity; Colchicine for aneugenicity).
-
Cytokinesis Block: Add Cytochalasin B (an actin polymerization inhibitor) at 6 µg/mL. Causality: This ensures cells that have undergone exactly one cell division during treatment are trapped as binucleated cells, preventing false negatives from undivided cells.
-
Harvest & Stain: After 24 hours, harvest cells, fix with methanol/acetic acid, and stain with Acridine Orange.
-
Analysis: Score 2,000 binucleated cells per concentration using fluorescence microscopy. Calculate the proportion of micronucleated cells and validate statistical significance using Fisher’s exact test against the vehicle control.
Protocol 2: 90-Day Repeated Dose Oral Toxicity Study (OECD 408)
Objective: To characterize the subchronic toxicity profile and establish the NOAEL for human risk assessment[3].
-
Animal Allocation: Randomize healthy, acclimatized Wistar rats into four groups (n=10/sex/group): 0 (Control), 250, 500, and 1000 mg/kg bw/day of 1-MNA.
-
Administration: Administer 1-MNA daily via oral gavage. Causality: Gavage is selected over dietary admixture to guarantee precise, absolute dosing regardless of palatability-induced changes in food consumption.
-
In-Life Monitoring: Conduct daily clinical observations. Record body weights and food consumption weekly.
-
Clinical Pathology: At day 90, collect fasting blood and urine. Perform comprehensive hematology and urinalysis. Critical Endpoint: Strictly monitor urine pH and specific gravity, as 1-MNA excretion pathways heavily load renal transport systems.
-
Necropsy: Euthanize animals. Perform macroscopic examinations, record absolute and relative organ weights, and conduct histopathology on all major organs (specifically differentiating glandular vs. non-glandular stomach tissues).
Workflow for the 90-day subchronic oral toxicity study of 1-MNA in rats.
Regulatory Tolerability & Margin of Exposure (MoE)
Based on the comprehensive toxicological data, regulatory bodies have affirmed the safety of 1-MNA for human consumption. The applicant proposed, and EFSA approved, a maximum intake of 58 mg/day of 1-MNA for adults in food supplements[3].
To contextualize this safety profile, toxicologists utilize the Margin of Exposure (MoE). For a standard 70 kg human consuming the maximum dose of 58 mg/day, the systemic exposure is approximately 0.83 mg/kg bw/day. Comparing this to the established NOAEL of 250 mg/kg bw yields an MoE of approximately 300[3]. Because an MoE greater than 100 is universally recognized as demonstrating a wide safety buffer for non-genotoxic substances, 1-MNA is considered highly safe under proposed use levels[3].
References
- EFSA Panel on Dietetic Products, Nutrition and Allergies (NDA). "Safety of 1‐methylnicotinamide chloride (1‐MNA) as a novel food pursuant to Regulation (EC) No 258/97". EFSA Journal / NIH PMC.
- Hwang, E.S., et al. "Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment". MDPI.
- "1-Methylnicotinamide". Wikipedia.
- "APPLICATION FOR THE APPROVAL OF 1- METHYLNICOTINAMIDE CHLORIDE (1 - MNA) AS A NOVEL FOOD INGREDIENT". Food.gov.uk.
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Bioavailability Studies of Quaternized Pyridine Derivatives: A Preclinical and Analytical Guide
Executive Summary
Quaternized pyridine derivatives (QPDs)—encompassing acetylcholinesterase reactivators like pralidoxime, novel antimicrobial ionic liquids, and antineoplastic agents—represent a pharmacologically rich but biopharmaceutically challenging class of molecules. As a Senior Application Scientist overseeing preclinical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) workflows, I frequently encounter the same critical bottleneck with these compounds: their permanent positive charge severely restricts passive transcellular diffusion, resulting in erratic and generally poor oral bioavailability.
This technical guide dissects the mechanistic barriers to QPD absorption, details the causality behind specialized bioanalytical workflows required to quantify them, and outlines modern formulation and structural strategies used to enhance their systemic exposure.
The Physicochemical Barrier: Mechanistic Insights
The fundamental pharmacokinetic hurdle for any pyridinium salt is its quaternary nitrogen. Because this nitrogen carries a permanent positive charge regardless of physiological pH, the molecule cannot exist in a neutral, lipophilic state to passively diffuse across the hydrophobic core of the intestinal lipid bilayer.
Furthermore, QPDs are frequently recognized as substrates by intestinal efflux transporters. Studies have demonstrated that the oral bioavailability of quaternary ammonium compounds is highly dose-dependent, largely due to the saturation of P-glycoprotein (P-gp) efflux pumps at higher concentrations[1]. To predict and mitigate these issues before in vivo testing, we rely heavily on in silico modeling. Tools like are utilized to calculate the Topological Polar Surface Area (TPSA); maintaining a TPSA below 140 Ų and optimizing lipophilicity (XLOGP3) is critical for ensuring the molecule falls within the "pink zone" of the bioavailability radar[2].
Logic flow of pyridinium salt absorption barriers and structural modification strategies.
In Vivo Pharmacokinetics: Absorption Dynamics
When evaluating the pharmacokinetics of QPDs, compartmental modeling often reveals complex, formulation-dependent absorption kinetics. Pralidoxime (2-PAM), the gold-standard pyridinium antidote for organophosphate poisoning, serves as a prime example.
When administered intramuscularly (IM) as a standalone therapy, show that pralidoxime follows a two-compartment model with zero-order absorption[3]. This slow, constant-rate absorption delays the time to maximum concentration (Tmax). However, when co-administered with avizafone and atropine, the absorption shifts to a first-order model, resulting in a faster influx into systemic circulation and a significantly higher Cmax[3].
In emergency scenarios where intravenous (IV) access is compromised, alternative routes must be validated. Preclinical models have shown that of pralidoxime yields rapid and complete bioavailability, with Tmax occurring within 2 minutes—statistically mirroring direct IV infusion[4].
Bioanalytical Methodology: LC-MS/MS Protocol
Quantifying QPDs in biological matrices requires a specialized approach. Standard reverse-phase C18 chromatography is fundamentally incompatible with permanently charged quaternary amines; the analytes elute at the solvent front, leading to severe ion suppression. As a self-validating system, the following HILIC-based protocol ensures robust recovery and quantification.
Step-by-Step Workflow for Plasma Quantification
-
Sample Collection & Quenching: Collect whole blood into heparinized tubes at predetermined intervals (e.g., 0.083 to 24 h post-dose). Centrifuge immediately at 4°C (3,000 × g for 10 min) to separate plasma.
-
Internal Standard Spiking: Transfer 50 µL of plasma to a microcentrifuge tube. Spike with 10 µL of a deuterated internal standard (e.g., Diazepam-D5 or a stable-isotope labeled pyridinium analog) to correct for matrix effects during ionization.
-
Protein Precipitation (Causality Check): Add 150 µL of cold acetonitrile. Why not Liquid-Liquid Extraction (LLE)? QPDs partition extremely poorly into organic solvents due to their extreme hydrophilicity. Acetonitrile effectively denatures plasma proteins while keeping the polar pyridinium salts in the supernatant, preventing analyte occlusion in the protein pellet[3].
-
Extraction & Centrifugation: Vortex aggressively for 2 minutes to ensure complete protein disruption. Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Chromatographic Separation: Inject 10 µL of the supernatant into an LC-MS/MS system equipped with a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Why HILIC? The aqueous-organic mobile phase in HILIC provides superior retention and peak shape for permanently charged, highly polar species.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) to quantify specific parent-to-product ion transitions.
Step-by-step experimental workflow for LC-MS/MS pharmacokinetic quantification.
Structural Optimization Strategies
To overcome the inherent bioavailability limitations of QPDs, medicinal chemists employ targeted structural modifications. Recent breakthroughs in the have demonstrated that incorporating hydrophobic alkyl chains (e.g., C8–C16) or alkoxy methyl groups significantly enhances cellular uptake[5]. By masking the localized positive charge through steric shielding and increasing overall lipophilicity, these modified derivatives bypass P-gp efflux and achieve higher intracellular concentrations, translating to potent antineoplastic and antimicrobial efficacy[5].
Quantitative Data Summary: Comparative Pharmacokinetics
The following table synthesizes the pharmacokinetic parameters of Pralidoxime across different administration routes and formulations, highlighting the impact of absorption kinetics on systemic availability.
| Compound / Regimen | Route | Cmax (µg/mL) | Tmax (h) | Absorption Model | Bioavailability / Exposure Notes |
| Pralidoxime (700 mg) | IM | ~20.5 | 0.75 - 1.0 | Zero-order | Baseline systemic exposure; delayed peak[3]. |
| Pralidoxime + Avizafone/Atropine | IM | ~28.3 | 0.25 - 0.5 | First-order | Higher Cmax and faster Tmax due to vasodilation[3]. |
| Pralidoxime (25 mg/kg) | IO (Minipigs) | Rapid Peak | < 0.03 (2 min) | Direct Systemic | AUC similar to IV; complete bioavailability[4]. |
| Alkyl-Modified Pyridiniums | PO / In Vitro | N/A | N/A | Passive Diffusion | Enhanced lipophilicity overcomes P-gp efflux[5],[1]. |
Conclusion
The development and pharmacokinetic evaluation of quaternized pyridine derivatives require a departure from traditional small-molecule workflows. Because their permanent positive charge dictates their behavior at biological membranes and chromatographic stationary phases, scientists must integrate in silico TPSA predictions, HILIC-based LC-MS/MS bioanalysis, and advanced formulation strategies (such as intraosseous delivery or alkyl-chain modifications) to accurately measure and enhance their systemic bioavailability.
References
-
Drugs.com. "Pralidoxime Monograph for Professionals." American Society of Health-System Pharmacists. URL:[Link]
-
C. Lallement et al. "Pharmacokinetic analysis of pralidoxime after its intramuscular injection alone or in combination with atropine-avizafone in healthy volunteers." British Journal of Pharmacology, PMC2825355. URL:[Link]
-
R. Tamilarasan et al. "Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications." ACS Omega. URL:[Link]
-
J. R. Bebarta et al. "Rapid and complete bioavailability of antidotes for organophosphorus nerve agent and cyanide poisoning in minipigs after intraosseous administration." Annals of Emergency Medicine, PubMed 23068984. URL:[Link]
-
S. K. Singh et al. "Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth by Activating Caspases and Downregulating Bcl-2 Protein." ACS Omega. URL:[Link]
-
W. A. Arnold et al. "Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern." Environmental Science & Technology. URL:[Link]
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- 4. Rapid and complete bioavailability of antidotes for organophosphorus nerve agent and cyanide poisoning in minipigs after intraosseous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The N-Methylnicotinamide (MNA) Metabolic Node: Epigenetic Regulation, Enzymatic Pathways, and Analytical Workflows
Introduction: The Renaissance of MNA in Cellular Metabolism
Historically relegated to the status of a biologically inert Phase II clearance byproduct of vitamin B3 (niacin) metabolism, N-methylnicotinamide (MNA) —also referred to as 1-MNA or MNAM—has recently emerged as a critical signaling hub in cellular physiology and oncology. For drug development professionals and metabolic researchers, understanding the MNA pathway is no longer optional; it is a prerequisite for targeting the metabolic vulnerabilities of cancer stem cells, managing chronic kidney disease (CKD) toxicities, and modulating epigenetic landscapes.
The biosynthesis of MNA is catalyzed exclusively by Nicotinamide N-methyltransferase (NNMT) , an enzyme that sits at the biochemical crossroads of the NAD+ salvage pathway and the methionine cycle[1]. By consuming both nicotinamide (NAM) and the universal methyl donor S-adenosylmethionine (SAM), the overactivation of this pathway creates a dual "metabolic sink" that drives aggressive cancer phenotypes, promotes the Warburg effect, and induces global epigenetic hypomethylation[1][2].
Mechanistic Architecture of the MNA Pathway
The NNMT Bottleneck: Intersecting NAD+ and Methionine Cycles
In healthy tissues (predominantly the liver), NNMT regulates baseline NAM levels to prevent the feedback inhibition of NAD+-consuming enzymes, such as sirtuins and PARPs[1]. However, in malignancies like glioblastoma and prostate cancer, NNMT is heavily upregulated to support a mesenchymal, stem-like state[2][3].
The causality of this phenotype is rooted in substrate competition. NNMT competes directly with Nicotinamide Phosphoribosyltransferase (NAMPT) for the substrate NAM. While NAMPT recycles NAM back into NAD+, NNMT irreversibly methylates NAM to form MNA[3]. Concurrently, this reaction consumes SAM, converting it to S-adenosylhomocysteine (SAH). The rapid depletion of SAM starves DNA and histone methyltransferases of their essential cofactor, leading to widespread epigenetic remodeling and the derepression of pro-oncogenic genes[1][4].
Downstream Biotransformation: Aldehyde Oxidase (AOX) and Pyridone Generation
Once formed, MNA is secreted into the extracellular space or further oxidized in the liver by Aldehyde Oxidase (AOX) [5]. AOX utilizes MNA as a classical electron donor, oxidizing it into two terminal catabolites: N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-5-carboxamide (4PY) [6][7].
In healthy individuals, 2PY and 4PY are efficiently cleared by the kidneys. However, in patients with chronic kidney disease (CKD), these pyridones accumulate massively in the circulation and act as uremic toxins. Elevated 2PY and 4PY levels are now recognized as independent risk factors for cardiovascular disease in CKD patients, making the MNA-to-pyridone axis a critical area of study in renal pharmacology[6][7].
Metabolic routing of NAM via NNMT into MNA, driving SAM depletion and downstream pyridone generation.
Quantitative Dynamics of the MNA Node
To design effective inhibitors or diagnostic assays, researchers must ground their work in the established kinetic and physiological parameters of this pathway. Table 1 synthesizes critical quantitative data points from recent literature.
Table 1: Kinetic & Physiological Parameters of the MNA Metabolic Node
| Parameter | Value / Range | Biological & Experimental Significance |
| NNMT Km for NAM | ~200 - 430 µM | Low affinity compared to NAMPT (~1 µM). Ensures NNMT only acts when NAM is in excess, preventing catastrophic NAD+ collapse under basal conditions[1][3]. |
| Basal Plasma MNA | 4 - 120 ng/mL | Endogenous probe for evaluating renal drug-drug interactions involving OCT2 and MATE transporters[8]. |
| Basal Urine MNA | 2,000 - 15,000 ng/mL | Primary excretion route. Highly responsive to systemic NNMT activity and vitamin B3 supplementation[8]. |
| 2PY / 4PY Ratio | Species/Gender Dependent | Terminal catabolites. Ratios shift significantly in chimeric humanized liver models compared to wild-type murine models, impacting preclinical toxicology[5][7]. |
Experimental Methodology: LC-MS/MS Quantification of the MNA Metabolome
Step-by-Step Protocol & Causality
Step 1: Metabolic Quenching and Harvesting
-
Action: Wash adherent cells rapidly with ice-cold (4°C) 0.9% NaCl, aspirate, and immediately snap-freeze plates on liquid nitrogen.
-
Causality: Redox cofactors and methylated metabolites have half-lives on the order of seconds. Cold saline arrests enzymatic activity (e.g., NAMPT, NNMT) without causing osmotic lysis, preserving the transient in vivo metabolome state[9][10].
Step 2: Metabolite Extraction
-
Action: Add 80% Methanol (pre-chilled to -20°C) directly to the frozen cells. Scrape, transfer to Eppendorf tubes, and sonicate briefly in an ice bath.
-
Causality: 80% Methanol instantly denatures and precipitates bulk structural proteins and metabolic enzymes while maintaining excellent solubility for polar pyridine compounds like MNA and NAD+[9].
Step 3: Internal Standard (IS) Spiking
-
Action: Spike the homogenate with a known concentration of stable isotope-labeled standard (e.g., MNA-d4).
-
Causality: Biological matrices cause severe, unpredictable ion suppression during electrospray ionization (ESI). A co-eluting stable isotope corrects for both extraction losses and matrix effects, ensuring absolute quantification[8].
Step 4: Protein Clearance
-
Action: Centrifuge the extract at 15,000 x g for 10 minutes. Pass the supernatant through a 3 kDa molecular weight cutoff (MWCO) filter.
-
Causality: Residual macromolecules and lipids will irreversibly foul HILIC stationary phases and cause baseline drift. The 3 kDa filter guarantees a pristine injection matrix[9].
Step 5: HILIC Chromatographic Separation
-
Action: Inject onto a HILIC column using a binary gradient of 5 mM Ammonium Acetate ( NH4OAc ) at pH 9.5 (Mobile Phase A) and 100% Acetonitrile (Mobile Phase B).
-
Causality: MNA and NAM are highly polar and elute in the void volume of standard C18 reversed-phase columns. HILIC provides orthogonal retention based on polarity, ensuring sharp peak shapes and separation from isobaric interferences[8][9][10].
Step 6: ESI-MS/MS Detection
-
Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Causality: MNA possesses a quaternary nitrogen in its pyridine ring, meaning it is constitutively pre-charged. This yields exceptional sensitivity in positive ion mode[11].
Validated LC-MS/MS sample preparation and analytical workflow for MNA quantification.
References
-
Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution National Institutes of Health (NIH) / PMC[Link]
-
Nicotinamide metabolism regulates glioblastoma stem cell maintenance JCI Insight[Link]
-
NNMT is a biomarker of prostate cancer cells with a mesenchymal phenotype and induces sensitivity to metabolic agents bioRxiv[Link]
-
High Concentrations of Circulating 2PY and 4PY—Potential Risk Factor of Cardiovascular Disease in Patients with Chronic Kidney Disease National Institutes of Health (NIH) / PMC[Link]
-
N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin National Institutes of Health (NIH) / PMC[Link]
-
LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters R Discovery / Bioanalysis[Link]
-
Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach National Institutes of Health (NIH) / PMC[Link]
-
A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications Infoscience EPFL[Link]
-
Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery Journal of Medicinal Chemistry - ACS Publications[Link]
-
Connections between metabolism and epigenetics: mechanisms and novel anti-cancer strategy Frontiers in Oncology[Link]
-
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography Bevital[Link]
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- 1. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Nicotinamide metabolism regulates glioblastoma stem cell maintenance [insight.jci.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Connections between metabolism and epigenetics: mechanisms and novel anti-cancer strategy [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High Concentrations of Circulating 2PY and 4PY—Potential Risk Factor of Cardiovascular Disease in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. bevital.no [bevital.no]
structural analysis of 1-Methylpyridin-1-ium-3-carboxamide;hydrochloride
An In-depth Technical Guide: Comprehensive Structural Analysis of 1-Methylpyridin-1-ium-3-carboxamide Hydrochloride
Executive Summary
This guide provides a comprehensive, multi-technique framework for the definitive structural elucidation of 1-Methylpyridin-1-ium-3-carboxamide hydrochloride. As a quaternary ammonium salt and a derivative of the nicotinamide family, its structural integrity is paramount for understanding its chemical behavior, biological activity, and stability. This document moves beyond simple data reporting, offering insights into the rationale behind method selection, from initial spectroscopic screening to the conclusive determination of its three-dimensional architecture via single-crystal X-ray diffraction. Detailed, field-tested protocols are provided for each core analytical technique, ensuring reproducibility and scientific rigor.
Introduction and Physicochemical Profile
1-Methylpyridin-1-ium-3-carboxamide is the N-methylated quaternary cation of nicotinamide, a form of vitamin B3.[1] The presence of a permanent positive charge on the pyridine nitrogen atom significantly influences its physical and chemical properties compared to its unmethylated precursor. The hydrochloride salt form is common for enhancing solubility and stability. A thorough structural analysis is the foundational step for any research or development program involving this molecule, as it dictates its interaction with biological targets, its formulation properties, and its degradation pathways.
Table 1: Physicochemical Properties of 1-Methylpyridin-1-ium-3-carboxamide Cation
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₇H₉N₂O⁺ | [2] |
| Molecular Weight | 137.16 g/mol | [2] |
| CAS Number | 3106-60-3 | [2][3] |
| Structure Type | Pyridinium Amide |[3] |
Spectroscopic Characterization: The First Analytical Pass
Spectroscopic methods provide the initial, non-destructive overview of the molecule's covalent structure and functional groups. This phase is crucial for identity confirmation and for guiding further, more complex analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for elucidating the covalent framework of a molecule in solution. For this specific compound, the key diagnostic feature is the significant downfield chemical shift of the pyridine ring protons. This is a direct consequence of the quaternization of the ring nitrogen, which withdraws electron density from the aromatic system, thus "deshielding" the attached protons.[4] The effect is more pronounced than in a simple protonated pyridine hydrochloride salt.[4]
Predicted ¹H NMR Spectrum (in D₂O):
-
H2, H6, H4 protons: Expected to be the most downfield (δ > 8.5 ppm) due to the strong inductive and anisotropic effects of the adjacent positively charged nitrogen.
-
H5 proton: Expected to be slightly upfield relative to H2/H4/H6.
-
N-CH₃ protons: A distinct singlet, also shifted downfield (δ ≈ 4.3-4.5 ppm) compared to a typical N-methyl group, due to the positive charge.
-
-CONH₂ protons: May exchange with D₂O and thus be broadened or absent. In a non-protic solvent like DMSO-d₆, two distinct singlets would be expected at room temperature due to restricted rotation around the C-N amide bond.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is excellent for solubility of the hydrochloride salt, while DMSO-d₆ will preserve the amide N-H signals.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with a spectral width of approximately 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Expect the amide carbonyl carbon (C=O) signal around 160-165 ppm.[5] The pyridinium ring carbons will be in the aromatic region (120-150 ppm).
-
-
2D NMR (Optional but Recommended):
-
Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks within the pyridine ring.
-
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton directly to its attached carbon atom.
-
-
Data Processing: Process the FID (Free Induction Decay) with an appropriate window function, Fourier transform, phase correct, and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak.
Mass Spectrometry (MS)
Expertise & Rationale: For a pre-charged quaternary ammonium compound, Electrospray Ionization (ESI) is the ideal ionization technique.[6][7] It is a soft ionization method that transfers the pre-existing ion from the solution phase to the gas phase with minimal fragmentation. The analysis will be conducted in positive ion mode to detect the cation.
Expected Result: The primary ion observed in the mass spectrum will be the 1-Methylpyridin-1-ium-3-carboxamide cation itself.
-
Expected m/z: [C₇H₉N₂O]⁺ = 137.0709 (Monoisotopic Mass)
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent mixture like 50:50 water:acetonitrile with 0.1% formic acid. The acid helps to improve peak shape during chromatography.[8]
-
Chromatography:
-
Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[8]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Run a suitable gradient (e.g., 5% to 95% B over 5-10 minutes) to elute the compound.
-
-
Mass Spectrometer Setup (ESI-MS):
-
Ionization Mode: Positive (+ESI).
-
Scan Range: Set the mass analyzer to scan a range that includes the expected m/z (e.g., m/z 50-500).
-
High-Resolution MS: If available, use a high-resolution instrument (e.g., Orbitrap or TOF) to confirm the elemental composition via accurate mass measurement.[6]
-
-
Data Analysis: Extract the ion chromatogram for m/z 137.07. The corresponding mass spectrum should show a dominant peak at this value, confirming the mass of the cation.
Definitive Structure Elucidation by Single-Crystal X-ray Diffraction (SC-XRD)
Expertise & Rationale: While spectroscopic methods confirm connectivity, SC-XRD provides the unambiguous, three-dimensional solid-state structure. It is the gold standard for determining absolute stereochemistry (if applicable), bond lengths, bond angles, and, crucially for a salt, the intermolecular and ionic interactions, such as hydrogen bonding between the amide protons and the chloride anion.[9][10][11]
Experimental Protocol: SC-XRD
-
Crystal Growth (Critical Step):
-
Good quality single crystals are essential. This is often the most challenging step.
-
Method: Slow evaporation is a common starting point. Dissolve the compound to saturation in a suitable solvent or solvent mixture (e.g., ethanol, methanol/water, isopropanol).
-
Cover the vial with a perforated seal (e.g., Parafilm with pinholes) and leave undisturbed in a vibration-free environment for several days to weeks.
-
-
Crystal Mounting: Using a microscope, select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a cryoloop.
-
Data Collection:
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
A stream of cold nitrogen (e.g., 100 K) is used to flash-cool the crystal, minimizing thermal motion and radiation damage.
-
The instrument will rotate the crystal while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), collecting a series of diffraction patterns.
-
-
Structure Solution and Refinement:
-
Specialized software is used to integrate the diffraction spots and determine the unit cell parameters and space group.
-
The structure is "solved" using direct methods or Patterson methods to find the initial positions of the atoms.
-
The atomic positions and their displacement parameters are "refined" by least-squares methods to best fit the experimental diffraction data.
-
-
Data Analysis and Visualization: The final output is a crystallographic information file (CIF) containing the atomic coordinates. This data is used to visualize the 3D structure, measure bond lengths and angles, and analyze hydrogen bonding and crystal packing.
Table 2: Expected Crystallographic Data and Insights
| Parameter | Significance |
|---|---|
| Bond Lengths/Angles | Confirms the pyridinium and carboxamide geometries. |
| Planarity | Verifies the aromaticity of the pyridinium ring. |
| Hydrogen Bonding | Elucidates the interaction between the amide N-H donors and the chloride (Cl⁻) acceptor. |
| Crystal Packing | Shows how the cations and anions arrange in the solid-state lattice. |
Thermal Properties Analysis
Expertise & Rationale: Thermal analysis provides critical information on the material's stability, melting point, and decomposition profile. For a hydrochloride salt, one might observe the loss of HCl or water (if a hydrate) before the decomposition of the organic cation.[12][13]
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or platinum TGA/DSC pan.
-
Instrument Setup:
-
Place the sample pan in the instrument.
-
Atmosphere: Use an inert atmosphere (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[13]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a final temperature where full decomposition is expected (e.g., 400-600 °C).[14]
-
-
Data Analysis:
-
DSC Curve: Endothermic peaks indicate phase transitions like melting, while exothermic peaks indicate decomposition or crystallization.
-
TGA Curve: A step-wise loss of mass indicates decomposition events. The temperature at which mass loss begins is an indicator of thermal stability.
-
Visualization of Analytical Workflows
Visualizing the logical flow of experiments is key to understanding the integrated approach to structural analysis.
Diagram 1: Overall Structural Elucidation Workflow
Caption: High-level workflow for comprehensive structural analysis.
Diagram 2: LC-MS Experimental Workflow
Caption: Step-by-step workflow for LC-MS analysis.
Diagram 3: SC-XRD Experimental Workflow
Caption: The process flow for single-crystal X-ray diffraction.
Conclusion
The structural analysis of 1-Methylpyridin-1-ium-3-carboxamide hydrochloride is a systematic process that builds a complete molecular picture from multiple, complementary analytical techniques. Initial confirmation of the covalent structure and molecular weight is efficiently achieved through NMR and high-resolution mass spectrometry. Thermal analysis provides essential data on material stability. Ultimately, single-crystal X-ray diffraction delivers the definitive, high-resolution three-dimensional structure, revealing the precise arrangement of atoms and the critical intermolecular forces that govern its solid-state properties. Following the integrated workflow and detailed protocols outlined in this guide will ensure a robust and comprehensive characterization suitable for the demanding standards of chemical research and drug development.
References
- (No source provided)
- A surface sampling and liquid chromatography mass spectrometry method for the analysis of quaternary ammonium compounds collected from public transportation buses in New Jersey - PubMed.
- Identification of quaternary ammonium compounds by plasma desorption mass spectrometry.
- High-Resolution Mass Spectrometry Screening of Quaternary Ammonium Compounds (QACs) in Dust from Homes and Various Microenvironments in South China | Environmental Science & Technology - ACS Publications.
- Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing).
- (No source provided)
- X‐Ray structures of pyridiniums 12 a (a) and 12 b (b and c) using... - ResearchGate.
- Thermal analysis of salts from 4-nitrophenol and aliphatic amines - ResearchGate.
- Investigation of Thermal Properties of Carboxylates with Various Structures.
- Synthesis, characterization, and X-ray crystal structures of Co(II) and La(III) complexes of a pyridine containing self-assembling system and solution studies of the Co(II) complex - Canadian Science Publishing.
- (No source provided)
- X-ray structure of pyridinium salt 5 created from 2-picolinaldehyde,... - ResearchGate.
- Organic Salt Hydrate as a Novel Paradigm for Thermal Energy Storage - MDPI.
- combustion of organic molecules by the thermal decomposition of perchlorate salts: implications.
- (No source provided)
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate.
- (No source provided)
- (No source provided)
- (No source provided)
- 1-methylpyridin-1-ium-3-carboxamide | 3106-60-3 - ChemicalBook.
- Natural Product Description|1-methylpyridin-1-ium-3-carboxamide - 普思生物.
- Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - MDPI.
- (No source provided)
- (No source provided)
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- Synthesis and characterization of some new twin drugs having substituted pyridines - Der Pharma Chemica.
- (No source provided)
- (No source provided)
- (No source provided)
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Natural Product Description|1-methylpyridin-1-ium-3-carboxamide [sinophytochem.com]
- 3. 1-methylpyridin-1-ium-3-carboxamide | 3106-60-3 [chemicalbook.com]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile | MDPI [mdpi.com]
- 6. A surface sampling and liquid chromatography mass spectrometry method for the analysis of quaternary ammonium compounds collected from public transportation buses in New Jersey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
Spectroscopic Profiling of 1-Methylpyridin-1-ium-3-carboxamide (1-MNA): A Comprehensive Guide to NMR, IR, and Mass Spectrometry
Executive Summary
1-Methylpyridin-1-ium-3-carboxamide, commonly known as 1-methylnicotinamide (1-MNA), is a biologically critical endogenous metabolite formed via the methylation of nicotinamide by nicotinamide N-methyltransferase (NNMT)[1]. As a permanently charged organic cation, 1-MNA serves as a primary biomarker for NNMT activity, a modulator of the NAD+ metabolome, and a probe for renal organic cation transporter 2 (OCT2) function[1][2].
For researchers and drug development professionals, the accurate identification and quantification of 1-MNA in complex biological matrices require highly optimized spectroscopic and spectrometric workflows. This whitepaper provides an authoritative, causality-driven guide to the Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic characterization of 1-MNA.
Metabolic pathway of 1-MNA synthesis and degradation.
Mass Spectrometry (LC-MS/MS): Ionization and Fragmentation Dynamics
Because 1-MNA possesses a permanent positive charge on the pyridinium nitrogen, it is exceptionally hydrophilic. Traditional reversed-phase C18 chromatography fails to retain 1-MNA, leading to co-elution with the solvent front and severe ion suppression. Causality in Method Design: To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a water-enriched layer on a polar stationary phase, allowing 1-MNA to be retained via a combination of liquid-liquid partitioning and electrostatic interactions[3][4].
In the mass spectrometer, 1-MNA ionizes with near 100% efficiency in Positive Electrospray Ionization (ESI+) because it is a pre-formed cation, eliminating the need for protonation via acidic modifiers[5]. During Collision-Induced Dissociation (CID), the weakest structural point is targeted. The highly favorable neutral loss of the carboxamide group (–CONH2, 43 Da) yields a stable 1-methylpyridinium radical cation fragment at m/z 94.1[3][5].
Protocol: LC-MS/MS Quantification of 1-MNA
Self-Validating System: This protocol incorporates a stable isotope-labeled internal standard (1-MNA-d3). By calculating the peak area ratio of endogenous 1-MNA to the spiked internal standard, the method automatically corrects for matrix-induced ion suppression and extraction losses, ensuring absolute quantitative accuracy.
-
Sample Preparation: Aliquot 50 µL of plasma/lysate. Add 200 µL of cold acetonitrile spiked with 100 nM 1-MNA-d3. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Spin at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to an autosampler vial.
-
Chromatographic Separation: Inject 2 µL onto a ZIC-HILIC column (e.g., 3.5 µm, 150 × 2.1 mm) maintained at 55°C[3].
-
Mobile Phase A: 10 mM ammonium formate.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Run from 95% B to 50% B over 9 minutes to elute the polar cation[3].
-
-
MS Detection: Operate a triple quadrupole mass spectrometer in ESI+ mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 137.1 → 94.1 for 1-MNA[5].
LC-MS/MS analytical workflow for 1-MNA quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Electronic Shielding
1-MNA is frequently profiled in untargeted NAD+ metabolomics using 1 H NMR[2][4]. The NMR spectrum of 1-MNA is defined by the profound electron-withdrawing effect of the positively charged pyridinium nitrogen.
Causality in Signal Shift: The positive charge on the ring nitrogen strongly deshields the adjacent protons via inductive electron withdrawal. Consequently, the N-methyl protons appear as a distinct singlet shifted far downfield (approx. 4.45 ppm) compared to typical aliphatic methyl groups. The ring protons (H-2, H-4, H-5, H-6) are similarly deshielded, appearing in the highly characteristic aromatic region between 8.1 and 9.3 ppm. H-2, situated directly between the positively charged nitrogen and the carboxamide-bearing carbon, is the most deshielded proton, appearing as a singlet-like peak near 9.25 ppm.
Protocol: 1 H NMR Profiling in Biological Fluids
Self-Validating System: The addition of Trimethylsilylpropanoic acid (TSP) serves a dual purpose. It calibrates the chemical shift axis precisely to 0.00 ppm and acts as an internal quantitative standard of known concentration, allowing direct integration-based quantification (qNMR) without relying on external calibration curves[4].
-
Sample Preparation: Thaw biological fluid (e.g., urine or cell extract). Mix 630 µL of the sample with 70 µL of D 2 O containing 0.75% TSP as an internal standard[4].
-
Acquisition: Transfer 700 µL to a 5 mm NMR tube. Acquire 1D 1 H NMR spectra at 298 K using a NOESY presaturation pulse sequence (e.g., noesygppr1d) to suppress the dominant residual water (HDO) signal at ~4.7 ppm[4].
-
Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Phase and baseline correct the spectrum, setting the TSP singlet to 0.00 ppm. Integrate the isolated N-methyl singlet at 4.45 ppm for 1-MNA quantification.
Infrared (FT-IR) Spectroscopy: Vibrational Modes
Infrared spectroscopy provides a structural fingerprint of 1-MNA by measuring the vibrational transitions of its functional groups. The molecule features two primary IR-active domains: the primary carboxamide group and the aromatic pyridinium ring.
Causality in Vibrational Frequencies: In typical aliphatic amides, the nitrogen lone pair resonates into the carbonyl group, lowering the C=O double-bond character and reducing the stretching frequency. However, in 1-MNA, the pyridinium ring is strongly electron-withdrawing. This reduces the resonance contribution from the amide nitrogen, thereby increasing the double-bond character of the C=O bond. As a result, the Amide I (C=O stretch) band appears at a slightly higher wavenumber (~1680 cm −1 ) than standard amides[6]. Furthermore, the N-H stretching vibrations fall in the 3500–3000 cm −1 region, while the C-H ring stretching vibrations are localized between 3100–2950 cm −1 [6].
Protocol: Solid-State FT-IR Analysis (ATR Method)
Self-Validating System: Performing a background scan immediately prior to sample analysis ensures that transient atmospheric changes (e.g., humidity or CO 2 spikes) do not introduce artifactual O-H stretching bands that could obscure the critical N-H stretching region of the carboxamide group.
-
Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (64 scans, 4 cm −1 resolution) to subtract atmospheric interference.
-
Sample Loading: Place 1–2 mg of crystalline 1-MNA chloride directly onto the ATR crystal. Lower the anvil to apply consistent pressure, ensuring intimate contact between the crystal and the sample.
-
Acquisition & Processing: Collect 64 scans from 4000 to 400 cm −1 . Apply atmospheric compensation and baseline correction algorithms to isolate the pure vibrational modes.
Consolidated Quantitative Data
To facilitate rapid reference during method development, the key spectroscopic parameters for 1-MNA are summarized in the tables below.
Table 1: LC-MS/MS MRM Parameters (Positive ESI)
| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Neutral Loss | Collision Energy (eV) |
| 1-MNA | 137.1 | 94.1 | 43 Da (-CONH 2 ) | 20 |
| 1-MNA-d3 (IS) | 140.1 | 97.1 | 43 Da (-CONH 2 ) | 20 |
Table 2: 1 H NMR Chemical Shifts (D 2 O, 400 MHz)
| Proton Position | Multiplicity | Chemical Shift (ppm) | Integration | Structural Context |
| H-2 | Singlet | ~9.25 | 1H | Pyridinium ring (between N and amide) |
| H-6 | Doublet | ~8.95 | 1H | Pyridinium ring (adjacent to N) |
| H-4 | Doublet | ~8.85 | 1H | Pyridinium ring (adjacent to amide) |
| H-5 | Doublet of Doublets | ~8.15 | 1H | Pyridinium ring (meta to N) |
| N-CH 3 | Singlet | ~4.45 | 3H | Methyl group on positively charged N |
Table 3: Key FT-IR Vibrational Bands
| Wavenumber (cm −1 ) | Assignment | Functional Group Origin |
| 3350, 3150 | N-H asymmetric/symmetric stretch | Primary Amide |
| 3100 – 2950 | C-H stretch | Pyridinium Ring & Methyl |
| ~1680 | C=O stretch (Amide I) | Primary Amide |
| ~1620 | N-H bend (Amide II) | Primary Amide |
| ~1580, 1500 | C=C, C=N stretch | Pyridinium Ring |
References
-
Quantum Computational, Spectroscopic, NHO and Molecular Docking Studies on 1-Methyl-nicotinamide (MNA) ResearchGate URL:[Link]
-
N-methylnicotinamide and nicotinamide N-methyltransferase are associated with microRNA-1291-altered pancreatic carcinoma cell metabolome National Institutes of Health (NIH) URL:[Link]
-
Supplemental materials Instrumentation Chromatographic separation was achieved on an Agilent 1290 infinity UPLC system University of Saskatchewan (HARVEST) URL:[Link]
-
Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker? ResearchGate URL:[Link]
-
A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications National Institutes of Health (NIH) URL:[Link]
-
Zic-HILIC MS/MS Method for NADomics Provides Novel Insights into Redox Homeostasis in Escherichia coli MDPI URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. mdpi.com [mdpi.com]
- 5. N-methylnicotinamide and nicotinamide N-methyltransferase are associated with microRNA-1291-altered pancreatic carcinoma cell metabolome and suppressed tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
protocol for using 1-Methylpyridin-1-ium-3-carboxamide in vitro
Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Subject: In Vitro Evaluation of 1-Methylpyridin-1-ium-3-carboxamide (1-Methylnicotinamide)
Introduction & Mechanistic Rationale
1-Methylpyridin-1-ium-3-carboxamide, universally referred to as 1-Methylnicotinamide (MNA) , is a biologically active endogenous metabolite of nicotinamide (NAM). Its formation is catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT) [1][1]. Once dismissed as a mere clearance product, MNA is now recognized as a potent signaling molecule that exerts profound vasoprotective, anti-thrombotic, and anti-inflammatory effects.
The Causality of MNA Action: The application of MNA in vitro is primarily modeled around its ability to rescue cells from induced stress. High intracellular levels of NAM inhibit SIRT1, a critical NAD+-dependent deacetylase involved in cell survival. By methylating NAM into MNA, NNMT relieves this inhibition, upregulating SIRT1 [2][2]. Downstream, MNA directly stimulates the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway and enhances endothelial nitric oxide synthase (eNOS) activity. Additionally, MNA reverses inflammation-induced actin polymerization, restoring cellular elasticity [3][3].
Fig 1. Mechanistic pathways of 1-Methylnicotinamide in endothelial protection.
Quantitative Data & Experimental Parameters
To successfully model MNA's effects in vitro, researchers must match the cell type, stress inducer, and MNA concentration. The table below synthesizes validated experimental parameters from literature.
| Cell Line / Model | Stress Inducer | MNA Concentration | Incubation Time | Primary Readouts |
| HUVEC / HAEC | TNF-α (10 ng/mL) | 1 mM – 5 mM | 24 hours | NO, PGI2, Cell Stiffness (AFM) |
| HMEC-1 | LPS (1 µg/mL) | 100 µM – 1 mM | 24 – 48 hours | SIRT1 Activity, ROS |
| Cerebellar Granule | NMDA (0.5 mM) | 25 mM | 24 hours | Calcium Uptake, Viability |
Note: While physiological MNA levels are in the low micromolar range, in vitro therapeutic modeling often requires 1–25 mM to overcome rapid media degradation and drive measurable phenotypic reversal in acute stress models [4][4].
Self-Validating Experimental Design
A robust protocol must be self-validating. If an assay shows a drop in inflammatory markers or NO release post-treatment, it is critical to prove this is due to MNA's metabolic regulation and not compound-induced cytotoxicity.
The Validation Logic:
-
Dynamic Range Establishment: A negative control (vehicle) and a positive control (TNF-α alone) establish the maximum and minimum boundaries of endothelial function.
-
Orthogonal Readouts: PGI2 and NO are measured from the supernatant, while Atomic Force Microscopy (AFM) measures the physical state of the cell (stiffness).
-
Viability Gating: All functional readouts must be cross-referenced against a WST-8 or MTT viability assay. If viability drops >10%, the functional data is discarded as an artifact of cell death.
Fig 2. Step-by-step in vitro workflow for evaluating MNA efficacy.
Step-by-Step Protocol: Endothelial Dysfunction Rescue Assay
Reagent Preparation
-
MNA Stock Solution: Dissolve MNA Chloride (CAS: 1005-24-9) directly in sterile Dulbecco’s Phosphate-Buffered Saline (DPBS) to yield a 100 mM stock.
-
Causality Check: MNA is highly water-soluble. Strictly avoid using DMSO as a solvent, as even trace amounts of DMSO can alter baseline eNOS activity and confound NO readouts.
-
-
Filter Sterilization: Pass the stock through a 0.22 µm PES syringe filter. Store aliquots at -20°C.
Cell Culture & Inflammatory Induction
-
Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at a density of 2×104 cells/cm² in Endothelial Growth Medium (EGM-2) supplemented with 5% FBS. Grow to 80-90% confluence.
-
Causality Check: Mechanotransduction and eNOS expression are highly dependent on cell-cell contact. Assays must be performed on a nearly confluent monolayer.
-
-
Starvation: Wash cells twice with DPBS and replace with low-serum media (1% FBS) for 12 hours.
-
Causality Check: High serum contains growth factors that mask the effects of inflammatory inducers.
-
-
Induction: Add TNF-α to a final concentration of 10 ng/mL. Incubate for 4 hours to induce an inflammatory phenotype (actin stress fiber formation and eNOS suppression).
MNA Dosing
-
Prepare working concentrations of MNA (1 mM, 2.5 mM, and 5 mM) by diluting the 100 mM stock into the low-serum media.
-
Aspirate the TNF-α media and apply the MNA treatments. Include a well with media only (Negative Control) and a well with TNF-α only (Positive Control).
-
Incubate for 24 hours at 37°C, 5% CO₂.
Multiplexed Readouts
A. Nitric Oxide (NO) Release (Griess Assay)
-
Collect 50 µL of supernatant from each well and transfer to a 96-well plate.
-
Add 50 µL of Griess Reagent to each well. Incubate in the dark for 15 minutes at room temperature.
-
Measure absorbance at 540 nm. MNA treatment should demonstrate a dose-dependent restoration of NO levels depleted by TNF-α.
B. PGI2 Measurement (6-keto PGF1α ELISA)
-
Causality Check: Prostacyclin (PGI2) has a half-life of approximately 2 minutes in vitro, making direct measurement impossible. It rapidly hydrolyzes into 6-keto Prostaglandin F1α.
-
Collect 100 µL of supernatant and immediately process using a commercial 6-keto PGF1α competitive ELISA kit according to the manufacturer's instructions.
C. Nanomechanical Sensing (AFM)
-
Transfer cells grown on glass coverslips to the AFM stage maintained at 37°C.
-
Use a silicon nitride cantilever with a spherical tip to perform nanoindentation.
-
Calculate the Young's modulus from the force-distance curves.
Quality Control (Viability)
-
Following supernatant removal for NO/PGI2 assays, add WST-8 reagent (10% v/v) to the remaining media in the cell culture plate.
-
Incubate for 2 hours and read absorbance at 450 nm. Ensure MNA-treated wells show ≥ 95% viability compared to the vehicle control.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Title: Effect of lipopolysaccharide (LPS) on HAEC cells. Does nicotinamide N-methyltransferase sensitize HAEC cells to LPS?
- Title: Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro Source: Termedia URL
Sources
- 1. The Multifaceted Role of Endothelial Sirt1 in Vascular Aging: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of lipopolysaccharide (LPS) on HAEC cells. Does nicotinamide N-methyltransferase sensitize HAEC cells to LPS? | bioRxiv [biorxiv.org]
- 3. Nanomechanical sensing of the endothelial cell response to anti-inflammatory action of 1-methylnicotinamide chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. termedia.pl [termedia.pl]
Application Notes and Protocols: Pyridine Carboxamides in Drug Discovery
Mechanistic Rationale: The "Privileged" Scaffold
In the landscape of modern medicinal chemistry, the pyridine carboxamide motif has emerged as a highly versatile, "privileged" scaffold. The strategic replacement of a benzene ring with a pyridine bioisostere fundamentally alters the physicochemical properties of a drug candidate. The incorporation of the basic nitrogen atom significantly enhances aqueous solubility and metabolic stability, while simultaneously serving as a highly directional hydrogen-bond acceptor.
When coupled with a carboxamide group—a functional moiety capable of acting as both a hydrogen-bond donor and acceptor—the resulting pyridine carboxamide structure becomes an ideal anchor for binding within the complex active sites of kinases, viral polymerases, and bacterial enzymes[1]. This dual hydrogen-bonding capability is particularly critical in oncology and immunology, where pyridine carboxamides frequently target the highly conserved hinge regions of kinases (e.g., JAK3, Pim-1), effectively outcompeting ATP[2][3].
Target Applications and Quantitative Efficacy
The therapeutic utility of pyridine carboxamides spans multiple disease states. Recent high-throughput screening (HTS) and structure-activity relationship (SAR) campaigns have validated this scaffold across diverse targets:
-
Antimicrobial & Anti-Tubercular Agents: Phenotypic screening has identified pyridine carboxamides (such as MMV687254) as highly potent anti-tubercular agents. Interestingly, these compounds often act as prodrugs. They are selectively activated intracellularly by the Mycobacterium tuberculosis amidase AmiC, triggering a bactericidal cascade specifically within host macrophages[4].
-
Viral Polymerase Inhibitors: In antiviral drug discovery, 2-methyl nicotinamide derivatives have been optimized as non-nucleoside inhibitors of the Hepatitis C Virus (HCV). These compounds bind allosterically to the "palm site" of the HCV NS5B polymerase, locking the enzyme in an inactive conformation and halting viral RNA replication[5].
-
Epigenetic Modulators: Substituted pyridine-2-carboxylic acid derivatives have demonstrated sub-nanomolar efficacy as selective inhibitors of Histone Demethylases (e.g., KDM5B), showcasing their potential in targeted cancer therapies[6].
Quantitative Data Summary
The following table synthesizes the quantitative efficacy of key pyridine carboxamide derivatives across different therapeutic areas.
Table 1: Pharmacological Efficacy of Pyridine Carboxamide Derivatives
| Compound Class / Lead | Disease Indication | Primary Target Mechanism | IC50 / Efficacy Range | Key Mechanistic Feature |
| MMV687254 | Tuberculosis | M. tuberculosis (AmiC) | Bactericidal (Intracellular) | Amidase-mediated prodrug activation |
| 2-Methyl Nicotinamides | Hepatitis C | HCV NS5B Polymerase | 0.014 μM (IC50) | Allosteric palm site binding |
| Thiopicolinamide 13i | Malaria | P. falciparum | 142 nM (IC50) | Non-hemozoin targeting |
| Pyridine-2-carboxamides | Oncology | KDM5B Demethylase | 1.0 - 3.0 nM (IC50) | Active site metal chelation / H-bonding |
| Carbothioamide Analogs | Inflammation | COX-1 / COX-2 / ROS | 10.25 - 19.05 μM (IC50) | Downregulation of pro-inflammatory cytokines |
Workflow & Pathway Visualization
To understand the unique pharmacokinetic advantage of pyridine carboxamides in infectious diseases, it is essential to visualize their intracellular activation. The diagram below maps the causality of prodrug activation for anti-tubercular pyridine carboxamides.
Caption: Mechanism of Pyridine Carboxamide Prodrug Activation by AmiC in M. tuberculosis.
Experimental Methodologies & Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can isolate the specific biological activity of pyridine carboxamides while controlling for the inherent physicochemical quirks (such as auto-fluorescence or poor permeability) of heterocyclic compounds.
Protocol A: High-Throughput Screening (HTS) using TR-FRET for Kinase/Epigenetic Targets
Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard colorimetric or prompt-fluorescence assays. Pyridine derivatives frequently exhibit auto-fluorescence in the blue/green spectrum, which generates false positives in standard assays. TR-FRET utilizes a time delay that eliminates background auto-fluorescence, ensuring high-fidelity IC50 determination[6].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the synthesized pyridine carboxamide derivatives in 100% anhydrous DMSO to yield a 10 mM stock. Dilute to a 10X working concentration in the designated assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 1 mM DTT). Critical Step: The inclusion of Tween-20 prevents the hydrophobic aggregation of the heterocyclic compounds in aqueous media.
-
Enzyme Pre-Incubation: Dispense 5 µL of the target enzyme (e.g., KDM5B or JAK3) into a 384-well low-volume microplate. Add 2.5 µL of the compound dilution. Incubate for 15–30 minutes at room temperature. Rationale: Pyridine carboxamides often exhibit slow-binding kinetics due to induced-fit conformational changes in the target protein; pre-incubation allows the system to reach thermodynamic equilibrium.
-
Reaction Initiation: Add 2.5 µL of the substrate/cofactor mix (e.g., biotinylated peptide and ATP). Incubate for 60 minutes at room temperature.
-
Detection Phase: Add 10 µL of the TR-FRET detection mixture containing a Europium-cryptate labeled donor antibody and a Streptavidin-XL665 acceptor.
-
Readout & System Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 nm emission ratio.
-
Self-Validation Check: The assay is considered valid only if the Z'-factor between the DMSO vehicle control and a known reference inhibitor control is ≥0.6 .
-
Protocol B: Intracellular Macrophage Infection Assay for Anti-Tubercular Prodrugs
Causality & Rationale: Standard extracellular broth microdilution assays (MIC) will yield false negatives for pyridine carboxamide prodrugs (like MMV687254) because they require the specific physiological environment of the host macrophage and the pathogen's intracellular state for amidase (AmiC) activation[4]. This protocol evaluates true physiological efficacy.
Step-by-Step Methodology:
-
Macrophage Seeding & Differentiation: Seed THP-1 human monocytes at 5×104 cells/well in a 96-well tissue culture plate. Differentiate the cells into a macrophage phenotype by adding 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours. Rationale: PMA induces the expression of phagocytic receptors necessary for mycobacterial engulfment.
-
Infection: Infect the differentiated macrophages with M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 1:1 for 4 hours. Wash the wells three times with warm PBS to remove any extracellular, non-phagocytosed bacilli.
-
Compound Treatment: Introduce fresh RPMI medium containing serial dilutions of the pyridine carboxamide test compound. Include Isoniazid (INH) as a positive bactericidal control and DMSO as a vehicle control.
-
Intracellular Survival Quantification: Following 72 hours of incubation at 37°C in a 5% CO2 atmosphere, aspirate the media and lyse the macrophages using 0.1% Triton X-100 in PBS. Rationale: Triton X-100 selectively disrupts the mammalian cell membrane without compromising the robust, mycolic acid-rich cell wall of M. tuberculosis.
-
CFU Plating & Analysis: Serially dilute the lysates in PBS and plate onto Middlebrook 7H10 agar plates supplemented with OADC. Incubate at 37°C for 3 to 4 weeks. Count the Colony Forming Units (CFUs) to determine the intracellular IC50.
-
Self-Validation Check: The vehicle control wells must show a minimum of a 1-log increase in CFU over the 72-hour period to confirm active intracellular bacterial replication prior to drug intervention.
-
References
-
6 - Dove Medical Press (2025). 2.4 - Antimicrobial Agents and Chemotherapy, ASM Journals (2024). 3.5 - SciSpace (2010). 4.1 - BenchChem (2025). 5.7 - PubMed / NIH (2024).
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Application Note: In Vivo Experimental Design and Protocols for 1-Methylpyridin-1-ium-3-carboxamide (MNA) Studies
Introduction & Mechanistic Rationale
1-Methylpyridin-1-ium-3-carboxamide, widely known as N-methylnicotinamide (MNA), is a primary endogenous metabolite of nicotinamide (NAM) generated via the hepatic enzyme nicotinamide N-methyltransferase (NNMT)[1][2]. Historically dismissed as a biologically inert clearance product of the vitamin B3 pathway, MNA is now recognized as a potent, pleiotropic signaling molecule. In drug development, MNA is actively investigated for its profound vasoprotective, anti-thrombotic, and metabolic regulatory properties[1][3][4].
Designing in vivo experiments for MNA requires a deep understanding of its dual-axis mechanism of action:
-
The Endothelial/Vascular Axis: MNA drives anti-thrombotic and vasorelaxant effects by stimulating the cyclooxygenase-2 (COX-2) dependent release of prostacyclin (PGI2) from the endothelium[2][5]. It also enhances nitric oxide (NO) bioavailability, counteracting endothelial dysfunction[3].
-
The Hepatic/Metabolic Axis: MNA acts as a metabolic regulator by preventing the ubiquitination and degradation of SIRT1. The resulting stabilization of SIRT1 leads to the deacetylation of FOXO1, which subsequently suppresses hepatic gluconeogenesis and improves whole-body insulin sensitivity[1][6].
Dual signaling pathways of MNA in endothelial (COX-2/PGI2) and hepatic (SIRT1/FOXO1) systems.
The "Self-Validating" Experimental Design
A robust in vivo protocol must not merely observe an effect but must mechanically prove causality. Because MNA acts upstream of highly specific enzymatic pathways, all in vivo experimental designs must incorporate a Self-Validating Control System utilizing pharmacological reversibility.
-
Validating the Vascular Axis: If MNA limits platelet-dependent thrombosis, it must be proven that this is mediated by PGI2. Because PGI2 has a half-life of seconds, researchers must measure its stable hydration product, 6-keto-PGF1α[5]. Furthermore, parallel in vivo cohorts must be pre-treated with selective COX-2 inhibitors (e.g., rofecoxib or indomethacin). If the anti-thrombotic effect of MNA is abolished by rofecoxib, the COX-2/PGI2 causality is validated[5].
-
Validating the Metabolic Axis: If MNA improves insulin sensitivity, parallel cohorts must be treated with a highly selective SIRT1 inhibitor (e.g., EX-527)[6]. The reversal of MNA's suppressive effect on hepatic gluconeogenesis upon SIRT1 inhibition validates the NNMT-MNA-SIRT1 signaling cascade[1][6].
Detailed In Vivo Methodologies
Protocol A: Arterial Thrombosis & Endothelial Profiling
Objective: To quantify the COX-2-dependent anti-thrombotic efficacy of MNA in a hypertensive or extracorporeal circulation model.
1. Formulation & Dosing:
-
Causality Note: MNA is a quaternary pyridinium compound. While stable as a lyophilized solid, its aqueous stability can fluctuate over prolonged periods. To ensure reliable pharmacokinetics, the working solution must be prepared freshly in sterile 0.9% NaCl on the exact day of the experiment[2].
-
Dose: 3 to 30 mg/kg via intravenous (i.v.) bolus injection[2].
2. Surgical Preparation (Wistar Rats):
-
Anesthetize the animals and cannulate the left carotid artery and right jugular vein.
-
Administer the MNA bolus 10 minutes prior to the induction of arterial thrombosis to allow for peak endothelial interaction and PGI2 release[2].
3. Thrombosis Induction & Readouts:
-
Induce thrombosis via electrical stimulation or collagen-induced aggregation.
-
Primary Endpoint: Extract and weigh the arterial thrombus.
-
Secondary Endpoint (Validation): Collect plasma and quantify 6-keto-PGF1α via LC-MS/MS or high-sensitivity ELISA to confirm PGI2 elevation[5].
-
Tertiary Endpoint: Utilize a 9.4T MRI scanner to assess in vivo endothelial permeability using gadolinium-based contrast agents, tracking the reversal of endothelial dysfunction[4][7].
Protocol B: Hepatic Insulin Sensitivity & Metabolic Regulation
Objective: To assess the MNA-induced activation of SIRT1 and subsequent improvement in glucose metabolism.
1. Animal Model Selection:
-
Utilize C57BL/6 mice fed a High-Fat Diet (HFD) or genetically obese ob/ob mice to establish baseline insulin resistance (IR)[6].
2. Administration & Validation:
-
Administer MNA (e.g., 50-100 mg/kg) via oral gavage or sustained i.v. infusion.
-
Validation Cohort: Co-administer EX-527 (SIRT1 inhibitor) to a distinct subset of the MNA-treated group[6].
3. Biochemical Profiling:
-
Systemic: Measure fasting blood glucose and insulin. Calculate the Matsuda index to quantify whole-body insulin sensitivity[6].
-
Hepatic (Molecular): Excise liver tissue post-euthanasia. Perform Western blotting on liver homogenates to quantify total SIRT1 protein levels, acetylated-FOXO1, and total FOXO1[1][6]. A successful MNA intervention will show elevated SIRT1 and a decreased ratio of acetyl-FOXO1 to total FOXO1[6].
Standardized in vivo workflow for MNA evaluation incorporating self-validating control systems.
Quantitative Data & Expected Outcomes
To benchmark experimental success, researchers should compare their findings against the established quantitative profiles of MNA in vivo:
| Experimental Parameter | Model System | MNA Dosage | Primary Target / Biomarker | Expected Quantitative Outcome |
| Arterial Thrombosis | 2K-1C Hypertensive Rats | 3 – 30 mg/kg (i.v.) | Thrombus Weight | Dose-dependent decrease in thrombus weight[2]. |
| Endothelial Secretion | Wistar Rats | 30 mg/kg (i.v.) | Plasma 6-keto-PGF1α | Significant elevation vs. vehicle control[5]. |
| Endothelial Permeability | ApoE/LDLR-/- Mice | 100 mg/kg/day (oral) | MRI Gadolinium Leakage | Significant reduction in vascular permeability[4][7]. |
| Hepatic Metabolism | ob/ob or HFD Mice | 50 – 100 mg/kg | SIRT1 / Acetyl-FOXO1 | Increased SIRT1 protein; decreased FOXO1 acetylation[1][6]. |
| Insulin Sensitivity | ob/ob or HFD Mice | 50 – 100 mg/kg | Fasting Blood Glucose | Significant reduction; improved Matsuda index[6]. |
References
-
ScienceOpen - N-Methylnicotinamide Improves Hepatic Insulin Sensitivity via Activation of SIRT1 and Inhibition of FOXO1 Acetylation. Available at:[Link]
-
NIH/PMC - 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. Available at:[Link]
-
NIH/PMC - Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Available at:[Link]
-
AHA Journals - Nitric Oxide Production and Endothelium-Dependent Vasorelaxation Ameliorated by N1-Methylnicotinamide in Human Blood Vessels. Available at:[Link]
-
NIH/PMC - Functional and Biochemical Endothelial Profiling In Vivo in a Murine Model of Endothelial Dysfunction; Comparison of Effects of 1-Methylnicotinamide and Angiotensin-converting Enzyme Inhibitor. Available at:[Link]
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Frontiers - Functional and Biochemical Endothelial Profiling In Vivo in a Murine Model of Endothelial Dysfunction. Available at:[Link]
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Application Notes and Protocols for Efficacy Testing of 1-Methylpyridin-1-ium-3-carboxamide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for designing and executing preclinical studies to evaluate the efficacy of 1-Methylpyridin-1-ium-3-carboxamide, a novel compound with putative roles in modulating mitochondrial function and NAD+ metabolism. Given the central role of these pathways in a range of pathologies, particularly neurodegenerative and metabolic diseases, this guide outlines the selection of appropriate animal models and detailed protocols for efficacy testing. The methodologies described herein are grounded in established scientific principles to ensure robust and reproducible data generation.
Introduction to 1-Methylpyridin-1-ium-3-carboxamide
1-Methylpyridin-1-ium-3-carboxamide is a quaternized pyridine derivative.[][2] Its structural similarity to nicotinamide and other pyridine-based compounds suggests potential interactions with key metabolic pathways.[3][4][5] Specifically, its structure is analogous to metabolites involved in the nicotinamide adenine dinucleotide (NAD+) salvage pathway. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes like sirtuins and poly(ADP-ri-bose) polymerases (PARPs), which are integral to energy metabolism, DNA repair, and stress responses.[6][7]
Mitochondrial dysfunction and depleted NAD+ levels are implicated in the pathophysiology of numerous neurodegenerative disorders, including Parkinson's and Alzheimer's diseases, as well as metabolic syndrome.[6][7][8][9][10] Therefore, compounds that can modulate mitochondrial function or boost NAD+ levels are of significant therapeutic interest. The protocols detailed in this document are designed to test the hypothesis that 1-Methylpyridin-1-ium-3-carboxamide can ameliorate disease phenotypes in relevant animal models.
Postulated Mechanism of Action
Based on its chemical structure, 1-Methylpyridin-1-ium-3-carboxamide is hypothesized to influence cellular energetics through one or more of the following mechanisms:
-
Modulation of NAD+ Metabolism: It may act as a precursor or modulator of enzymes in the NAD+ salvage pathway, thereby increasing intracellular NAD+ concentrations.
-
Direct Mitochondrial Effects: The compound could directly interact with components of the electron transport chain or other mitochondrial proteins to improve respiratory efficiency or reduce oxidative stress.
-
Neuroprotection: By enhancing mitochondrial function and cellular energetics, it may protect neurons from degenerative processes.
The following diagram illustrates the potential signaling pathways that could be influenced by 1-Methylpyridin-1-ium-3-carboxamide.
Caption: Postulated signaling pathway for 1-Methylpyridin-1-ium-3-carboxamide.
Selecting an Appropriate Animal Model
The choice of animal model is critical for obtaining clinically relevant data. The selection should be guided by the specific therapeutic indication being investigated.
Neurodegenerative Disease Models
Given the link between mitochondrial dysfunction, NAD+ metabolism, and neurodegeneration, models of Parkinson's and Alzheimer's diseases are highly relevant.[6][7][8][9][10]
-
MPTP-Induced Mouse Model of Parkinson's Disease: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is metabolized to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[11][12][13][14][15] This model is useful for assessing neuroprotective effects and motor function.[11][12]
-
Genetic Models of Neurodegeneration: Various transgenic mouse models express genes associated with familial forms of neurodegenerative diseases (e.g., APP/PS1 for Alzheimer's, or LRRK2 for Parkinson's).[12] These models allow for the study of disease mechanisms in a more chronic setting.
Metabolic Disease Models
Mitochondrial dysfunction is also a hallmark of metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[16]
-
Diet-Induced Obesity (DIO) Models: Feeding rodents a high-fat or high-fat/high-sucrose diet induces obesity, insulin resistance, and other features of metabolic syndrome.[16][17][18][19][20] These models are ideal for evaluating the effects of 1-Methylpyridin-1-ium-3-carboxamide on metabolic parameters.
-
Genetic Models of Obesity and Diabetes: Mice with genetic mutations, such as the leptin-deficient ob/ob mouse or the leptin receptor-deficient db/db mouse, develop severe obesity and type 2 diabetes.[19]
The following decision tree can guide the selection of an appropriate animal model.
Caption: Decision tree for animal model selection.
Experimental Protocols
The following are detailed, step-by-step protocols for efficacy testing in selected animal models.
MPTP-Induced Mouse Model of Parkinson's Disease
Objective: To assess the neuroprotective effects of 1-Methylpyridin-1-ium-3-carboxamide against MPTP-induced dopaminergic neuron loss and motor deficits.
Experimental Workflow:
Caption: Experimental workflow for the DIO model.
Protocol:
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: House mice for at least one week under standard laboratory conditions.
-
Diet:
-
Control Group: Standard chow diet.
-
Experimental Groups: High-fat diet (60% kcal from fat). [17]4. Treatment Groups (after 8 weeks on high-fat diet):
-
Group 1: Chow + Vehicle
-
Group 2: High-Fat Diet + Vehicle
-
Group 3: High-Fat Diet + 1-Methylpyridin-1-ium-3-carboxamide (low dose)
-
Group 4: High-Fat Diet + 1-Methylpyridin-1-ium-3-carboxamide (high dose)
-
-
Drug Administration: Administer 1-Methylpyridin-1-ium-3-carboxamide or vehicle daily for 4 weeks via oral gavage.
-
Metabolic Assessments:
-
Body Weight and Food Intake: Monitor weekly.
-
Glucose Tolerance Test (GTT): Perform after 3 weeks of treatment.
-
Insulin Tolerance Test (ITT): Perform after 4 weeks of treatment.
-
-
Endpoint Analysis:
-
Blood Analysis: Measure fasting glucose, insulin, triglycerides, and cholesterol.
-
Tissue Analysis: Collect liver and adipose tissue for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis (e.g., markers of inflammation and metabolism).
-
In Vivo Assessment of Mitochondrial Function and NAD+ Metabolism
To directly assess the impact of 1-Methylpyridin-1-ium-3-carboxamide on its proposed targets, the following techniques can be employed.
Mitochondrial Function
-
In Vivo Spectroscopy: Non-invasive methods like magnetic resonance spectroscopy (MRS) and near-infrared spectroscopy (NIRS) can be used to assess mitochondrial function in living animals. [21][22][23]These techniques can measure parameters such as ATP synthesis rates and oxygen consumption. [21][22][23]* Ex Vivo Respirometry: High-resolution respirometry can be performed on isolated mitochondria from various tissues to measure oxygen consumption rates with different substrates and inhibitors. [22]* NADH Fluorescence: The autofluorescence of NADH can be monitored in real-time to assess the redox state of the mitochondrial respiratory chain. [24]
NAD+ Metabolism
-
HPLC: High-performance liquid chromatography is a reliable method for quantifying NAD+ levels in tissues and cells. [25]* LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers a highly sensitive and specific method for measuring a wide range of NAD+ metabolites. [26]* Enzymatic Cycling Assays: Commercially available kits can be used to measure NAD+ and NADH levels based on enzymatic cycling reactions. [27][28]
Data Presentation and Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests (e.g., t-test, ANOVA followed by post-hoc tests) to determine significant differences between groups. A p-value of less than 0.05 is typically considered statistically significant.
Table 1: Example Data Summary for MPTP Model
| Treatment Group | TH+ Neurons in SNc (count) | Striatal Dopamine (ng/mg tissue) | Rotarod Latency (s) |
| Vehicle | 8000 ± 350 | 15.2 ± 1.8 | 180 ± 15 |
| MPTP + Vehicle | 3500 ± 400 | 4.5 ± 0.9 | 60 ± 10 |
| MPTP + 1-MP3C (low) | 5500 ± 380 | 9.8 ± 1.2 | 120 ± 12 |
| MPTP + 1-MP3C (high) | 7200 ± 360 | 13.5 ± 1.5 | 165 ± 14 |
Table 2: Example Data Summary for DIO Model
| Treatment Group | Body Weight Gain (g) | Fasting Glucose (mg/dL) | Glucose AUC (GTT) |
| Chow + Vehicle | 5 ± 0.5 | 90 ± 5 | 15000 ± 800 |
| HFD + Vehicle | 20 ± 1.2 | 150 ± 10 | 30000 ± 1500 |
| HFD + 1-MP3C (low) | 15 ± 1.0 | 120 ± 8 | 22000 ± 1200 |
| HFD + 1-MP3C (high) | 10 ± 0.8 | 100 ± 6 | 18000 ± 1000 |
References
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- Panchal, S. K., & Brown, L. (2016). Animal models of metabolic syndrome: a review. Nutrition & Metabolism, 13(1), 1-15.
- Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19–33.
- Chance, B., & Williams, G. R. (2008). Mitochondrial function in vivo: spectroscopy provides window on cellular energetics. Annals of the New York Academy of Sciences, 1147, 1-13.
- Mayevsky, A., & Rogatsky, G. G. (2007). Mitochondrial function in vivo evaluated by NADH fluorescence: from animal models to human studies. American Journal of Physiology-Cell Physiology, 292(2), C615-C640.
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Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. Retrieved from [Link]
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InnoSer. (n.d.). MPTP Mouse Model of Parkinson's Disease. Retrieved from [Link]
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- Sari, D. P., & Sutan, M. (2020). Animal Models with Metabolic Syndrome Markers Induced by High Fat Diet and Fructose. Journal of Physics: Conference Series, 1529(4), 042079.
- Fang, E. F., Scheibye-Knudsen, M., & Bohr, V. A. (2019). NAD+ in brain aging and neurodegenerative disorders. Cell metabolism, 30(4), 630-655.
- Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19–33.
- Schrauwen, P., & Hesselink, M. K. (2014). Mitochondrial metabolic function assessed in vivo and in vitro. Current opinion in clinical nutrition and metabolic care, 17(4), 361-366.
- Trounce, I. A., & Pinkert, C. A. (2025). Preclinical models of mitochondrial dysfunction: mtDNA and nuclear-encoded regulators in diverse pathologies. Frontiers in Cell and Developmental Biology, 13, 1412345.
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InVivo Biosystems. (n.d.). Mitochondrial Function Study For Compound Efficacy Testing. Retrieved from [Link]
- Neubauer, S. (2016). Methods to study mitochondrial structure and function. Thoracic surgery clinics, 26(3), 291-303.
- Quintana-Cabrera, R., & Scorrano, L. (2013). Mouse models of mitochondrial complex I dysfunction. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1827(11-12), 1332-1341.
- Wilson, C. B., & McLaughlin, L. D. (2022). Mitochondrial dysfunction in animal models of PTSD: Relationships between behavioral models, neural regions, and cellular maladaptation. Frontiers in behavioral neuroscience, 16, 987654.
- Latorre-Pellicer, A., & Enríquez, J. A. (2021). Animal models of mitochondrial disease created through genome editing techniques. Journal of Inherited Metabolic Disease, 44(5), 1083-1096.
- Trammell, S. A., & Brenner, C. (2023). Assays for determination of cellular and mitochondrial NAD+ and NADH content. Methods in molecular biology (Clifton, N.J.), 2668, 145-161.
- Khan, I., & Ali, S. (2024).
- Trammell, S. A., & Brenner, C. (2017). Assays for determination of cellular and mitochondrial NAD+ and NADH content. Current protocols in chemical biology, 9(3), 199-214.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10129985, 1-Methylpyridin-1-ium-3-carboximidate. Retrieved from [Link].
- Singh, R., & Kumar, V. (2025). Exploring the potential of pyridine carboxylic acid isomers to discover new enzyme inhibitors. RSC medicinal chemistry.
- Yoshino, J., & Imai, S. I. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in molecular biology (Clifton, N.J.), 1077, 203–215.
- Canto, C., & Auwerx, J. (2021).
- Kobarfard, F., & Eslami, M. (2013). Synthesis and molecular-cellular mechanistic study of pyridine derivative of dacarbazine. Iranian journal of pharmaceutical research: IJPR, 12(3), 255–265.
- Taha, M., & Ismail, N. H. (2020). Exploring novel pyridine carboxamide derivatives as urease inhibitors: Synthesis, molecular docking, kinetic studies and ADME profile. Molecules, 25(11), 2638.
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Push Bio-technology. (n.d.). 1-methylpyridin-1-ium-3-carboxamide. Retrieved from [Link]
- Słominska, E. M., & Smolenski, R. T. (2024). 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside reduces cyclophosphamide effects and induces endothelial inflammation in murine breast cancer model. International journal of molecular sciences, 25(1), 123.
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1-Methylpyridin-1-ium-3-carboxamide in agricultural research for bacterial wilt
Application Note: Investigating 1-Methylpyridin-1-ium-3-carboxamide (1-MNA) in Agricultural Research for Bacterial Wilt
Executive Summary & Mechanistic Rationale
Bacterial wilt, caused by the devastating soil-borne pathogen Ralstonia solanacearum, remains one of the most challenging agricultural diseases to manage. Recent advances in plant metabolomics and host-pathogen interactions have highlighted the critical role of the NAD+ salvage pathway and its derivatives in plant immunity.
1-Methylpyridin-1-ium-3-carboxamide , commonly known as 1-methylnicotinamide (1-MNA) , is a pyridine alkaloid generated via the methylation of nicotinamide (NAM). While traditionally viewed as a mere degradation byproduct, 1-MNA is now recognized as a potent signaling molecule in plant defense[1].
As a Senior Application Scientist, I have designed this guide to explore the dual-faceted role of 1-MNA in the context of R. solanacearum infection:
-
Pathogen Virulence Disruption: R. solanacearum relies heavily on a highly efficient, uncharacterized nicotinamide phosphoribosyltransferase (NadV) to scavenge host nicotinamide for its own NAD+ biosynthesis, a process critical for its proliferation in the xylem[2]. Exogenous manipulation of the host's NAM pool via 1-MNA conversion can competitively disrupt the pathogen's NAD+ salvage efficiency.
-
Epigenetic Priming of Plant Immunity: The biosynthesis of 1-MNA consumes S-adenosylmethionine (SAM). By acting as a "methyl sink," 1-MNA alters the cellular SAM/SAH ratio, which in turn modulates DNA and histone methylation states. This epigenetic restructuring primes the transcription of defense genes, triggering Systemic Acquired Resistance (SAR) without the continuous fitness cost of constitutive defense activation[3].
Metabolic Network Visualization
Fig 1: 1-MNA metabolic signaling and its role in plant defense against R. solanacearum.
Experimental Protocols: Validation of 1-MNA Efficacy
To rigorously evaluate the efficacy of 1-MNA as an agrochemical elicitor against R. solanacearum, researchers must employ a coupled approach: phenotypic disease scoring and high-resolution metabolomic profiling.
Protocol A: Exogenous 1-MNA Elicitation and Pathogen Challenge
Causality Note:R. solanacearum is a soil-borne pathogen that invades through root wounds and colonizes the xylem. Therefore, root drenching is prioritized over foliar application to ensure the elicitor reaches the primary site of infection and primes the vascular tissue.
Materials:
-
Tomato seedlings (Solanum lycopersicum, susceptible cultivar e.g., Marmande), 4 weeks old.
-
1-Methylpyridin-1-ium-3-carboxamide chloride (Analytical grade).
-
R. solanacearum strain (e.g., GMI1000), cultured in CPG (Casamino acid-Peptone-Glucose) broth.
Step-by-Step Workflow:
-
Elicitor Preparation: Prepare a 1 mM solution of 1-MNA in distilled water containing 0.01% Silwet L-77 (surfactant to enhance root absorption).
-
Pre-treatment (Priming): 48 hours prior to inoculation, apply 50 mL of the 1-MNA solution as a soil drench to the root zone of each tomato seedling.
-
Inoculum Preparation: Grow R. solanacearum at 28°C for 24 hours. Centrifuge and resuspend the pellet in sterile water to an OD600 of 0.1 (approx. 1×108 CFU/mL).
-
Inoculation: Slightly injure the roots by inserting a sterile scalpel 2 cm into the soil. Pour 40 mL of the bacterial suspension directly over the wounded roots.
-
Incubation & Scoring: Maintain plants at 28°C/25°C (day/night) with high humidity (85%). Score the Disease Index (DI) daily for 14 days using a 0–4 scale (0 = no wilting, 4 = complete wilting/death).
Protocol B: LC-MS/MS Quantification of 1-MNA in Xylem Sap
Causality Note: Because R. solanacearum proliferates in the xylem, the xylem sap metabolome provides the most accurate biochemical snapshot of the host-pathogen arms race. Immediate quenching with formic acid is critical to halt endogenous enzymatic degradation and protonate the analytes for positive electrospray ionization (ESI+)[2].
Step-by-Step Workflow:
-
Sap Collection: At 3 days post-inoculation (dpi), decapitate the tomato plants 2 cm above the cotyledonary node. Discard the first drop of sap to avoid cytosolic contamination.
-
Extraction & Quenching: Collect 100 µL of exuding xylem sap using a micropipette. Immediately transfer into a pre-chilled microcentrifuge tube containing 100 µL of 95°C 1% formic acid[2].
-
Internal Standardization: Spike the sample with 1 µM of isotopically labeled 1-MNA-d3 as an internal standard to account for matrix effects.
-
Clarification: Incubate in an ice bath for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Chromatography: Inject 2 µL of the supernatant onto a Waters ACQUITY UPLC CSH C18 column (1.7 µm, 2.1 × 50 mm). Use a mobile phase gradient of (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode (ESI+). Monitor the transition for 1-MNA (m/z 137.1 → 94.1).
Data Presentation: Expected Metabolomic Shifts
During R. solanacearum infection, the xylem metabolome undergoes drastic reprogramming. The pathogen secretes specific metabolites to accelerate disease, while the plant upregulates defense compounds[1][4]. Table 1 summarizes the expected quantitative shifts when utilizing 1-MNA as a pre-treatment.
Table 1: Quantitative Metabolomic Shifts in Tomato Xylem Sap (Relative Fold Change vs. Mock)
| Metabolite | Chemical Class | Infected (Untreated) | 1-MNA Pre-treated + Infected | Biological Implication |
| 1-MNA | Pyridine Alkaloid | + 1.5x | + 8.0x | Exogenous accumulation; acts as a SAM sink for epigenetic defense priming[3]. |
| Trigonelline | Pyridine Alkaloid | + 2.0x | + 4.5x | Downstream defense marker; directly correlates with viral and bacterial stress resistance[1]. |
| Putrescine | Polyamine | + 15.0x | + 3.0x | Pathogen-derived virulence factor; abundant putrescine accelerates wilt disease[4]. 1-MNA treatment suppresses its accumulation. |
| Salicylic Acid | Phenolic Acid | + 3.0x | + 12.0x | Master regulator of SAR; primed by 1-MNA-induced epigenetic demethylation. |
Conclusion
The integration of 1-Methylpyridin-1-ium-3-carboxamide into agricultural workflows offers a highly targeted approach to managing bacterial wilt. By exploiting the intersection of the NAD+ salvage pathway and SAM-dependent epigenetic regulation, researchers can utilize 1-MNA not just as a biomarker for disease severity, but as a potent, non-bactericidal elicitor of plant immunity.
References
-
Metabolic engineering of Escherichia coli for optimized biosynthesis of nicotinamide mononucleotide, a noncanonical redox cofactor - PMC. National Institutes of Health (NIH). Available at:[Link]
-
Kyoto Encyclopedia of Genes and Genomes - BiŌkeanós. Biokeanos. Available at: [Link]
-
Who Rules the Cell? An Epi-Tale of Histone, DNA, RNA, and the Metabolic Deep State. National Institutes of Health (NIH). Available at:[Link]
-
Metabolic Profiling of Tomato Plants Infected with Tomato Brown Rugose Fruit Virus: Insights into Plant Defense Mechanisms and Potential Prebiotic Interventions. ACS Publications. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolic engineering of Escherichia coli for optimized biosynthesis of nicotinamide mononucleotide, a noncanonical redox cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Who Rules the Cell? An Epi-Tale of Histone, DNA, RNA, and the Metabolic Deep State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biokeanos.com [biokeanos.com]
Technical Support Center: Optimizing 1-Methylpyridin-1-ium-3-carboxamide (1-MNA) for In Vitro Assays
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting their metabolic and epigenetic assays. 1-Methylpyridin-1-ium-3-carboxamide—commonly known as 1-methylnicotinamide (1-MNA)—is a highly potent endogenous metabolite. Unlike direct NAD+ precursors such as NMN or NR, 1-MNA operates via a sophisticated dual mechanism: it acts as a feedback inhibitor of nicotinamide N-methyltransferase (NNMT) to spare nicotinamide for the NAD+ salvage pathway, and it directly stabilizes the SIRT1 protein[1][2].
Despite its biological potential, 1-MNA's unique physicochemical properties often lead to experimental pitfalls in cell culture. This guide provides self-validating protocols and mechanistic troubleshooting to ensure the scientific integrity of your in vitro workflows.
Fig 1. Dual mechanism of 1-MNA: NNMT inhibition and direct SIRT1 stabilization.
Section 1: Formulation and Stock Preparation FAQs
Q: My 1-MNA is precipitating when I try to make a 100 mM stock in DMSO. What is going wrong? A: This is a classic solvent mismatch. Causality: 1-MNA is a quaternary pyridinium compound (typically supplied as a chloride or iodide salt). Because of its permanent positive charge and highly polar nature, it is essentially insoluble in organic solvents like DMSO and ethanol[3]. Solution: You must reconstitute 1-MNA in sterile, deionized water or an aqueous buffer (e.g., PBS). Its maximum aqueous solubility is approximately 35 mg/mL (roughly 200 mM for the chloride salt, MW 172.61 g/mol )[3]. Always prepare fresh aqueous stocks, filter-sterilize through a 0.22 µm membrane, and avoid repeated freeze-thaw cycles that might cause salt precipitation.
Section 2: Determining the Optimal In Vitro Concentration Range
Q: I am treating my cell cultures with 10 µM 1-MNA, but I see no effect on SIRT1 or NAD+ levels. Why? A: You are likely under-dosing your cells by orders of magnitude. Causality: Unlike uncharged molecules that readily diffuse across the lipid bilayer, 1-MNA's permanent positive charge severely restricts its passive membrane permeability[2][4]. Cellular uptake is heavily dependent on the expression of Organic Cation Transporters (OCTs), such as OCT1 and OCT2[2][5]. In standard immortalized cell lines lacking high OCT expression, the extracellular-to-intracellular concentration gradient is steep. Consequently, in vitro assays typically require millimolar (mM) concentrations to force sufficient uptake and achieve phenotypic readouts[4][6].
Table 1: Typical In Vitro Concentration Ranges by Cell Type
| Cell Type / Model | Target Pathway / Readout | Optimal Concentration Range | Reference Observation |
| Murine Macrophages (LPS-stimulated) | ROS reduction, anti-inflammatory | 10 mM - 30 mM | Inhibits ROS generation; limited permeability requires high doses[4]. |
| Cerebellar Granule Cells (Neurons) | Excitotoxicity / Neuroprotection | 20 mM - 25 mM | Reduces NMDA-induced calcium accumulation and oxidative stress[6]. |
| 4T1 Breast Cancer Cells | Angiogenesis / PGI2 pathway | 1 mM - 5 mM | Modulates prostacyclin (PGI2) generation without direct cytotoxicity[7]. |
| Human Endothelial Cells (HUVEC) | Nitric Oxide (NO) production | 100 µM - 1 mM | Improves NO bioavailability and regulates eNOS activity[8][9]. |
Section 3: Standardized Experimental Workflow
To ensure a self-validating system, your protocol must include steps to verify both cellular uptake and target engagement (NNMT inhibition) alongside your phenotypic readout.
Protocol: Step-by-Step 1-MNA Dose-Response Assay in Macrophages
-
Stock Preparation: Dissolve 1-MNA chloride in sterile water to a stock concentration of 100 mM. Vortex until completely clear. Filter sterilize using a 0.22 µm syringe filter.
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7 or primary murine peritoneal macrophages) in 96-well flat-bottom plates at 1×105 cells/well in RPMI 1640 medium supplemented with 5% FBS[4]. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Pre-Treatment: Aspirate media and apply fresh media containing a vehicle control (water) and a concentration gradient of 1-MNA (1 mM, 5 mM, 10 mM, 20 mM, 30 mM). Incubate for 2 hours to allow for OCT-mediated cellular uptake.
-
Activation: Stimulate the cells by adding 100 ng/mL Lipopolysaccharide (LPS) directly to the wells[4]. Co-incubate for 24 hours.
-
Validation & Readouts:
-
Target Engagement: Lyse a subset of cells and measure intracellular NNMT activity via LC-MS/MS quantification of methylated nicotinamide[5].
-
Phenotypic Readout: Measure ROS production using luminol-dependent chemiluminescence or evaluate downstream SIRT1 protein stabilization via Western blot[1][4].
-
Fig 2. Step-by-step workflow for 1-MNA in vitro assays with self-validating endpoints.
Section 4: Advanced Troubleshooting & Logic
Q: My cell viability drops significantly at 30 mM 1-MNA. How do I differentiate between specific target effects and general cytotoxicity? A: Causality: Adding 30 mM of any salt to a standard culture medium significantly alters its osmolarity. This can induce hyperosmotic stress, triggering apoptosis independently of 1-MNA's biological mechanism. Solution: You must implement an osmotic control. Use an inert salt (like NaCl) or a structurally related but biologically inactive analog at the exact same molarity as your highest 1-MNA dose. If the inert control also causes viability drops, your observed toxicity is an artifact of osmolarity. Always titrate down to the lowest effective dose (typically 5-10 mM for immune cells) where osmotic effects are negligible[4].
Q: I want to measure intracellular 1-MNA uptake to confirm my dose. Can I use standard LC-MS? A: Yes, but with modifications. Causality: Because 1-MNA is a highly polar cation, standard reversed-phase C18 columns will struggle with retention, leading to poor peak resolution[5]. Solution: Use a specialized polar-embedded column, HILIC (Hydrophilic Interaction Liquid Chromatography), or add an ion-pairing agent (e.g., 0.1% formic acid) to the mobile phase to ensure proper retention and sharp peak shapes during LC-MS/MS analysis[5]. Furthermore, utilizing a deuterated internal standard (e.g., 1-Methylnicotinamide-d4 iodide) is critical for accurate absolute quantification[10].
References
-
An Obscure Natural NAD+-Boosting Sirtuin Activator: N1-Methylnicotinamide (1-MNA). ChemRxiv.[Link]
-
(PDF) An Obscure Natural NAD + -Boosting Sirtuin Activator: N 1 -Methylnicotinamide (1-MNA). ResearchGate.[Link]
-
1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. PMC - NIH.[Link]
-
1-Methylnicotinamide. Wikipedia.[Link]
-
1-methylnicotinamide and its structural analog 1,4-dimethylpyridine for the prevention of cancer metastasis. PMC - NIH. [Link]
-
Nitric Oxide Production and Endothelium-Dependent Vasorelaxation ... AHA Journals. [Link]
-
Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker? MDPI. [Link]
-
Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro. Termedia.[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker? | MDPI [mdpi.com]
- 6. termedia.pl [termedia.pl]
- 7. 1-methylnicotinamide and its structural analog 1,4-dimethylpyridine for the prevention of cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]
- 9. ahajournals.org [ahajournals.org]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Navigating Common Experimental Pitfalls with Methylated Nicotinamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methylated nicotinamide derivatives. This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. We move beyond simple protocols to explain the underlying scientific principles, empowering you to design robust experiments and interpret your results with confidence.
Section 1: Compound Stability, Storage, and Handling
The integrity of your starting material is the foundation of reproducible research. Methylated nicotinamide derivatives can be deceptively labile under common laboratory conditions.
Question: My experimental results are inconsistent between batches prepared on different days. What could be causing this variability?
Answer: This is a classic sign of compound instability. The primary culprits are often hydrolysis and degradation during solution preparation and storage.[1]
-
Causality: Many nicotinamide derivatives, particularly esters like methylnicotinate or compounds like N-(Hydroxymethyl)nicotinamide, are susceptible to hydrolysis.[1][2] This process can be accelerated by factors such as pH, temperature, and light. For instance, N-(Hydroxymethyl)nicotinamide is known to hydrolyze to nicotinamide and formaldehyde in basic solutions.[1] Neutral aqueous solutions of nicotinamide itself are relatively stable and can even be autoclaved, but stability decreases at an alkaline pH, where hydrolysis to nicotinic acid can occur.[3] Similarly, reduced forms like dihydronicotinamide riboside (NRH) are sensitive to oxidation and hydrolyze rapidly in acidic conditions.[4]
-
Troubleshooting & Best Practices:
-
Always Prepare Fresh Solutions: This is the most critical step to ensure consistency.[1] If storage is unavoidable, aliquot solutions into tightly sealed vials and store at -20°C or, preferably, -80°C for short periods only.[3] Be aware that stability is not guaranteed even under these conditions.[1]
-
Buffer Selection is Critical: The choice of buffer can significantly impact stability. For example, studies on NADH have shown that Tris buffer at pH 8.5 provides greater long-term stability compared to HEPES or sodium phosphate buffers.[5][6]
-
Mind the Solvent: For in vivo studies, a common practice is to first dissolve the compound in a small amount of DMSO, followed by dilution with agents like PEG300 and Tween-80 before adding saline.[1] However, be aware that some enzymes, like NNMT, can be sensitive to even low concentrations of DMSO (e.g., 0.2%) in enzymatic assays.[7]
-
Perform a Stability Study: If you must store solutions, quantify the degradation rate under your specific experimental conditions (buffer, temperature). A simple time-course experiment using HPLC can reveal the appearance of degradation products like nicotinic acid.[1][2]
-
Workflow for Assessing Compound Stability
Caption: Workflow for diagnosing and addressing compound instability.
Section 2: In Vitro & Cellular Assays
A frequent and frustrating challenge is the disconnect between a compound's performance in a purified enzyme assay versus a complex cellular environment.
Question: My NNMT inhibitor shows high potency in an enzymatic assay, but has weak or no activity in my cellular assay. What's going on?
Answer: This is a common hurdle in drug development and points to factors beyond simple enzyme-inhibitor interaction. The two most likely reasons are poor cell permeability or rapid cellular metabolism of your compound.[8]
-
Causality & Explanation:
-
Poor Cell Permeability: The inhibitor must cross the cell membrane to reach its cytosolic target, Nicotinamide N-methyltransferase (NNMT).[8] Many potent enzyme inhibitors are polar or charged, limiting their passive diffusion. For example, the methylated product of some substrate-mimetic NNMT inhibitors is a potent inhibitor but is also charged, giving it modest cellular potency.[9]
-
Compound Instability/Metabolism: The inhibitor may be unstable in the cell culture media or rapidly metabolized by cellular enzymes into inactive forms.[8]
-
Active Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching a sufficient intracellular concentration.
-
-
Troubleshooting Protocol:
-
Assess Cell Permeability:
-
Indirectly: Compare IC50 values across cell lines with varying expression levels of efflux pumps.
-
Directly: Use LC-MS/MS to quantify the intracellular concentration of the inhibitor over time. This provides a definitive measure of uptake.
-
-
Evaluate Compound Stability in Media: Incubate your inhibitor in the complete cell culture media (with serum) for the duration of your experiment in a cell-free plate. Measure the concentration of the parent compound at various time points using HPLC or LC-MS/MS to check for degradation.[8]
-
Identify Potential Metabolites: Analyze cell lysates and the culture media using LC-MS/MS to look for potential metabolites of your inhibitor.[8]
-
Consider Substrate-Inhibitor Mechanism: Some nicotinamide analog inhibitors are actually substrates for NNMT. They are cell-permeable, but once inside the cell, NNMT methylates them into a charged, highly potent inhibitor.[9] This "turnover inhibitor" mechanism can lead to surprisingly high cellular potency compared to enzymatic potency, which is the opposite of your problem but highlights the complex intracellular dynamics.[9]
-
Troubleshooting Discrepancies: Enzymatic vs. Cellular Activity
Caption: A logical approach to diagnosing poor cellular activity.
Section 3: In Vivo Experiments
Translating in vitro results to an animal model introduces a new level of complexity. Poor efficacy in vivo despite promising cellular data is a significant roadblock.
Question: I'm observing poor or inconsistent efficacy of my NNMT inhibitor in my animal model. What are the potential causes?
Answer: This issue typically stems from one of four areas: inadequate dosing, poor pharmacokinetics (PK), the choice of animal model, or issues with the vehicle/formulation.[8]
-
Causality & Explanation:
-
Inadequate Dosing & PK/PD: The dose may be insufficient to achieve the necessary target engagement in the tissue of interest.[8] A compound might be rapidly cleared from circulation (poor PK), preventing it from reaching and sustaining a therapeutic concentration at the target site. A robust Pharmacokinetic/Pharmacodynamic (PK/PD) relationship is essential for success.
-
Animal Model Variability: The strain, age, diet, and underlying pathology of the animal model can profoundly influence the outcome.[8] Metabolic pathways and enzyme expression can differ significantly between species and even strains.
-
Formulation/Vehicle Issues: The compound may not be fully dissolved or may precipitate out of the vehicle upon administration, leading to poor bioavailability. The vehicle itself could also have unexpected biological effects.
-
-
Troubleshooting & Best Practices:
| Potential Issue | Troubleshooting Steps & Rationale |
| Inadequate Dosing | 1. Conduct a Dose-Response Study: Systematically test a range of doses to find the optimal concentration for the desired biological effect.[8] 2. Perform PK/PD Studies: Correlate plasma and tissue concentrations of the inhibitor with the pharmacological response (e.g., measuring the NNMT product, 1-methylnicotinamide (1-MNA), as a biomarker).[8][10] This is crucial for establishing that the drug is reaching its target at sufficient levels. |
| Poor Pharmacokinetics | 1. Full PK Profiling: Determine key parameters like half-life, clearance, and bioavailability. If clearance is too rapid, the dosing regimen may need to be adjusted (e.g., more frequent dosing or a different route of administration). 2. Analyze Metabolites: Identify major metabolites in plasma and urine to understand how the compound is being eliminated.[11] |
| Animal Model Suitability | 1. Validate the Model: Ensure the chosen animal model is relevant to the human disease state you are studying. Confirm that NNMT expression and activity are comparable. 2. Control for Variables: Standardize the strain, age, sex, and diet of the animals to minimize variability.[8] |
| Vehicle & Formulation | 1. Check Solubility & Stability: Confirm that your compound remains stable and soluble in the chosen vehicle for the duration of the experiment. 2. Run a Vehicle Control Group: Always include a group that receives only the vehicle to account for any effects of the formulation itself.[10] |
Section 4: Analytical & Detection Methods
Question: I'm trying to measure 1-methylnicotinamide (1-MNA) in plasma using HPLC, but I'm getting poor sensitivity and interfering peaks. How can I optimize my method?
Answer: Measuring endogenous metabolites like 1-MNA in complex matrices like plasma is challenging due to low concentrations and interference.[12] A common and effective strategy involves a derivatization step to convert 1-MNA into a highly fluorescent compound, followed by reverse-phase HPLC with fluorescence detection.[12]
-
Causality: Direct UV detection of 1-MNA often lacks the sensitivity needed for biological samples. Furthermore, plasma and urine contain numerous endogenous compounds that can co-elute with your analyte, causing interference.[11][12] Derivatization enhances sensitivity and selectivity.
-
Detailed Protocol: HPLC Measurement of 1-MNA with Fluorescence Detection (Adapted from Musfeld et al., J Pharm Biomed Anal, 2001)[12]
-
Sample Preparation:
-
Plasma: Deproteinize the sample by adding Trichloroacetic acid (TCA) (e.g., 20% solution), vortexing, and centrifuging to pellet the proteins.
-
Urine: Dilute the sample (e.g., 1:10) with a weak acid (e.g., 10⁻⁴ M HCl) to stabilize the analyte.
-
Internal Standard: Add a synthetic homologous derivative, such as N1-ethylnicotinamide (NEN), to all samples, calibrators, and quality controls to account for variability in extraction and derivatization.
-
-
Derivatization:
-
Condense 1-MNA with acetophenone in a basic solution (e.g., NaOH) at 0°C.
-
Perform a dehydration step using formic acid.
-
Heat the samples in a boiling water bath to form the stable, fluorescent 1,6-naphthyridine derivatives.
-
-
HPLC Analysis:
-
Column: Use a reverse-phase column (e.g., Nucleosil 100-C18).
-
Mobile Phase: An isocratic mobile phase can be effective, for example: 22% acetonitrile, 0.5% triethylamine, and 10 mM sodium heptanesulfonate, with the pH adjusted to 3.2.
-
Flow Rate: 1.0 mL/min.
-
Detection: Use a fluorescence detector with excitation and emission wavelengths set at 366 nm and 418 nm, respectively.
-
-
Quantification:
-
Use an addition-calibration method with pooled plasma or urine to construct a standard curve and accurately quantify the endogenous levels of 1-MNA.
-
-
Section 5: Mechanistic & Interpretive Challenges
Beyond technical execution, interpreting the biological consequences of manipulating methylated nicotinamides requires understanding their central role in cellular metabolism.
Question: I'm using a nicotinamide derivative to boost NAD+ levels, but I'm concerned about depleting the cellular methyl pool. How does this work and what are the implications?
Answer: This is an excellent and critical question. The metabolism of nicotinamide and its derivatives is inextricably linked to the cellular methyl pool via the enzyme NNMT.[13][14] This connection has profound implications for cellular epigenetics and overall metabolic homeostasis.
-
The Central Role of NNMT:
-
NNMT catalyzes the methylation of nicotinamide (NAM), using S-adenosylmethionine (SAM) as the universal methyl donor, to produce 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[13][15]
-
This is a primary pathway for clearing excess nicotinamide.[13][16] When you supplement with high doses of NAM or its precursors, you can significantly increase the flux through this pathway.
-
-
Implications for the Methyl Pool:
-
SAM Depletion: High NNMT activity consumes large amounts of SAM. SAM is the required co-substrate for virtually all cellular methylation reactions, including the methylation of DNA and histones.[13][17]
-
Epigenetic Alterations: By acting as a "methyl donor sink," elevated NNMT activity can lower the SAM/SAH ratio, which can inhibit histone methyltransferases, altering the epigenetic landscape of the cell.[13][18]
-
Homocysteine Levels: This metabolic stress can also lead to an increase in homocysteine, an independent risk factor for cardiovascular disease.[19]
-
NNMT's Crossroads of Metabolism
Caption: NNMT links NAD+ metabolism to the cellular methyl pool.
-
Experimental Considerations:
-
When using high doses of nicotinamide or its precursors, consider co-supplementation with methyl donors like betaine (trimethylglycine) to support the methyl pool.
-
Measure not just NAD+ levels, but also the SAM/SAH ratio and global histone methylation marks (e.g., H3K4me3, H3K27me3) to get a complete picture of the metabolic and epigenetic consequences of your intervention.
-
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting In Vivo Experiments with NNMT Inhibitors.
- Benchchem. (n.d.). N-(Hydroxymethyl)nicotinamide stability issues in basic solutions.
-
MacKenzie, D. A., & Bisset, W. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 86. Retrieved from [Link]
-
Gholson, R. K., Ueda, K., O'Gara, B., & Hayaishi, O. (1994). Specific binding and uptake of extracellular nicotinamide in human leukemic K-562 cells. Journal of Biological Chemistry, 269(24), 16833-16837. Retrieved from [Link]
-
Koen, Y. M., Gogichaeva, N. V., & Alterman, M. A. (2015). Analytical Procedures for the Preparation, Isolation, Analysis and Preservation of Reduced Nicotinamides. ResearchGate. Retrieved from [Link]
-
BellBrook Labs. (2024). Detection of Nicotinamide N-methyltransferase Activity with the AptaFluor® SAH Methyltransferase Assay. Retrieved from [Link]
-
Musfeld, C., Biollaz, J., Bélaz, N., Kesselring, U. W., & Decosterd, L. A. (2001). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. Journal of Pharmaceutical and Biomedical Analysis, 24(3), 391-404. Retrieved from [Link]
-
Zeman, M., Zak, A., Vecka, M., Tvrzicka, E., & Stankova, B. (2006). Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Nicotinamide on Primesep 100 Column. Retrieved from [Link]
-
SIELC Technologies. (2020). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Retrieved from [Link]
-
van Haren, M. J., Sastre Torano, J., van der Wouden, P. E., et al. (2020). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry, 295(16), 5349-5361. Retrieved from [Link]
-
Pissios, P. (2017). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Endocrinology & Metabolism, 28(5), 340-353. Retrieved from [Link]
-
Abbasov, A., et al. (2021). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. MDPI. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 1-Methylnicotinamide – Knowledge and References. Retrieved from [Link]
-
Li, J., et al. (2023). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. MDPI. Retrieved from [Link]
-
Thompson, C. A., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. PMC. Retrieved from [Link]
-
Li, Y., et al. (2022). Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 Pathway. PMC. Retrieved from [Link]
-
Inagawa, J., et al. (1993). Nicotinamide Methylation and Its Relation to NAD Synthesis in Rat Liver Tissue Culture. PubMed. Retrieved from [Link]
-
Covarrubias, A. J., et al. (2021). Regulation of and challenges in targeting NAD+ metabolism. PMC. Retrieved from [Link]
-
Kim, M., et al. (2021). In vitro mutagenicity and oral toxicity of newly-manufactured β-nicotinamide mononucleotide. ResearchGate. Retrieved from [Link]
-
Reza, M., et al. (2022). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Publishing. Retrieved from [Link]
-
Pelletier, O., & Campbell, J. A. (1962). Automated and manual determination of N1-methylnicotinamide in urine. PubMed. Retrieved from [Link]
-
Shaik, A. B., et al. (2024). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. ResearchGate. Retrieved from [Link]
-
Schmeisser, K., et al. (2021). Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation. ResearchGate. Retrieved from [Link]
-
Nardone, A., et al. (2024). Synthesis, Biological, and Computational Evaluations of Conformationally Restricted NAD-Mimics as Discriminant Inhibitors of Human NMN-Adenylyltransferase Isozymes. MDPI. Retrieved from [Link]
-
Hwang, E. S., & Song, S. B. (2019). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. MDPI. Retrieved from [Link]
-
Canto, C., et al. (2021). Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation. Delegaciones CSIC. Retrieved from [Link]
-
Salei, N., et al. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. ACS Publications. Retrieved from [Link]
-
University of Washington. (2016). Pharmacokinetic Study of Nicotinamide Riboside. ClinicalTrials.gov. Retrieved from [Link]
-
S., T., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PMC. Retrieved from [Link]
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A Comparative Guide to the Synergistic Effects of 1-Methylpyridin-1-ium-3-carboxamide (Trigonelline)
Introduction
1-Methylpyridin-1-ium-3-carboxamide, more commonly known in the scientific literature as Trigonelline (TRG), is a natural alkaloid found in a variety of plants, including coffee beans, fenugreek seeds, and Japanese radish.[1][2][3] It is synthesized via the methylation of nicotinic acid (niacin or vitamin B3).[1][4] Historically recognized for its role as a plant hormone, Trigonelline has garnered significant attention for its broad spectrum of pharmacological activities.[5] Extensive research has demonstrated its potential as a therapeutic agent with anti-diabetic, neuroprotective, anti-inflammatory, antioxidant, and anti-tumor properties.[6][7][8]
Mechanistically, Trigonelline exerts its effects by modulating multiple molecular targets and signaling pathways. These include peroxisome proliferator-activated receptor γ (PPARγ), glycogen synthase kinase (GSK), and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][9] A key aspect of its action is the ability to counteract inflammation by inhibiting pro-inflammatory signaling cascades like the NF-κB pathway, thereby reducing the expression of cytokines such as TNF-α and IL-6.[1][2][10]
While the standalone efficacy of Trigonelline is well-documented, its true therapeutic potential may lie in its synergistic interactions with other compounds. By combining Trigonelline with other agents, it is possible to target diseases from multiple angles, potentially leading to enhanced efficacy, reduced dosages, and mitigated side effects. This guide provides an in-depth comparison of Trigonelline's synergistic effects, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals.
Section 1: Synergistic Effects in Metabolic Disease Management
The most robust evidence for Trigonelline's synergistic potential is in the management of type 2 diabetes and its complications. Its ability to improve glucose and lipid homeostasis, enhance insulin sensitivity, and provide antioxidant protection makes it an ideal candidate for combination therapy.[9][11]
Trigonelline and Sitagliptin: A Potent Combination for Diabetic Nephropathy
A compelling case for synergy is observed in the co-administration of Trigonelline with Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes treatment.
Mechanistic Rationale for Synergy
-
Trigonelline (TRG): Exerts its anti-diabetic effects through multiple mechanisms. It improves insulin sensitivity, potentially by modulating the insulin receptor and downstream effectors like Akt.[1] It also possesses significant antioxidant and anti-inflammatory properties, which are crucial for protecting the kidneys from diabetes-induced damage.[1][4]
-
Sitagliptin (SITA): As a DPP-4 inhibitor, Sitagliptin prevents the breakdown of incretin hormones like GLP-1. This increases insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels.
-
The Synergy: The combination of TRG and SITA targets diabetic nephropathy through complementary pathways. While Sitagliptin primarily addresses glycemic control by enhancing the incretin system, Trigonelline provides direct organ protection by reducing oxidative stress and inflammation within the kidney.[12] This dual approach—systemic glucose control plus localized organ protection—is more effective than either agent alone.
Comparative Experimental Data
Studies in nicotinamide-streptozotocin (STZ) induced diabetic rats have demonstrated the superior efficacy of the TRG + SITA combination in preventing the development of diabetic nephropathy.[12]
| Parameter | Diabetic Control | Trigonelline (50 mg/kg) | Sitagliptin (5 mg/kg) | TRG (50 mg/kg) + SITA (5 mg/kg) |
| Serum Glucose (mg/dl) | Significantly Increased | Significant Decrease | Significant Decrease | More Significant Decrease |
| Serum Creatinine (mg/dl) | Significantly Increased | Significant Decrease | Significant Decrease | More Significant Decrease |
| Blood Urea Nitrogen (mg/dl) | Significantly Increased | Significant Decrease | Significant Decrease | More Significant Decrease |
| Urine Volume (ml/24h) | Significantly Increased | Significant Decrease | Significant Decrease | More Significant Decrease |
| Kidney Malondialdehyde (MDA) | Significantly Increased | Significant Decrease | Significant Decrease | More Significant Decrease |
| Kidney Superoxide Dismutase (SOD) | Significantly Decreased | Significant Increase | Significant Increase | More Significant Increase |
| Data synthesized from findings reported in Kamble & Bodhankar, 2014.[12] |
Experimental Protocol: Induction and Assessment of Diabetic Nephropathy
This protocol outlines the methodology used to evaluate the synergistic effects of Trigonelline and Sitagliptin in a rat model.
Causality: The use of a high-dose STZ (65 mg/kg) preceded by nicotinamide is a well-established method to induce a type 2 diabetes-like state with significant hyperglycemia, which over time leads to renal complications. This model allows for the direct assessment of therapeutic interventions on the progression of diabetic nephropathy.
-
Animal Model: Male Wistar rats (180-220g) are used.
-
Induction of Diabetes:
-
Administer Nicotinamide (110 mg/kg, i.p.).
-
After 15 minutes, administer Streptozotocin (STZ) (65 mg/kg, i.p.), freshly dissolved in citrate buffer.
-
Confirm diabetes development after 72 hours by measuring tail vein blood glucose. Rats with glucose levels >250 mg/dl are considered diabetic.
-
-
Experimental Groups (n=6 per group):
-
Group I: Non-diabetic Control
-
Group II: Diabetic Control (Vehicle)
-
Group III: Diabetic + Trigonelline (50 mg/kg, p.o.)
-
Group IV: Diabetic + Sitagliptin (5 mg/kg, p.o.)
-
Group V: Diabetic + Trigonelline (50 mg/kg) + Sitagliptin (5 mg/kg)
-
-
Treatment Period: Administer treatments daily for 4 weeks, starting 4 weeks post-diabetes induction.
-
Biochemical Assessments:
-
Measure serum glucose, creatinine, and blood urea nitrogen (BUN) at weeks 0, 4, and 8.
-
At the end of the study, sacrifice animals and collect kidneys.
-
Homogenize kidney tissue to measure oxidative stress markers: Malondialdehyde (MDA) for lipid peroxidation and Superoxide Dismutase (SOD) for antioxidant enzyme activity.
-
-
Histopathology: Fix kidney sections in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess structural damage.
Visualizing the Synergistic Pathway
Caption: Combined action of Trigonelline and Sitagliptin on diabetic nephropathy.
Section 2: Synergistic Effects in Neuroprotection
Trigonelline's ability to cross the blood-brain barrier and exert anti-inflammatory and antioxidant effects makes it a candidate for treating neurodegenerative diseases.[6] Research suggests a synergistic neuroprotective pattern when combined with other natural antioxidants.[13]
Trigonelline and Chlorogenic Acid: A Dual Defense Against Neuroinflammation
Mechanistic Rationale for Synergy
-
Trigonelline (TRG): Provides neuroprotection by suppressing neuroinflammation. It achieves this by down-regulating the Traf6-mediated NF-κB signaling pathway, which in turn decreases the production of inflammatory cytokines like TNF-α and IL-6.[2] It also increases the release of key neurotransmitters such as dopamine, noradrenaline, and serotonin.[2][14]
-
Chlorogenic Acid (CGA): A well-known phenolic compound, also abundant in coffee, that exerts potent antioxidant effects by scavenging free radicals and upregulating endogenous antioxidant enzymes.
-
The Synergy: Neurodegenerative processes are often driven by a vicious cycle of oxidative stress and inflammation. Trigonelline directly targets the inflammatory cascade, while chlorogenic acid neutralizes the oxidative component.[13] This two-pronged approach can more effectively break the cycle and protect neuronal cells from damage than either compound alone.
Experimental Protocol: Assessing Neuroprotective Synergy
This protocol provides a framework for testing the synergistic neuroprotective effects of TRG and CGA in a lipopolysaccharide (LPS)-induced neuroinflammation model in rats.
Causality: LPS is a potent endotoxin that triggers a strong inflammatory response in the brain by activating microglia via Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines and reactive oxygen species (ROS). This mimics the neuroinflammatory conditions seen in several neurological disorders and provides a robust model to test anti-inflammatory and antioxidant agents.[15]
-
Animal Model: Male Wistar rats (250-300g).
-
Induction of Neuroinflammation:
-
Administer LPS (1 mg/kg, i.p.) to induce an inflammatory response.
-
-
Experimental Groups:
-
Group I: Control (Saline)
-
Group II: LPS Control (LPS + Vehicle)
-
Group III: LPS + Trigonelline (e.g., 50 mg/kg, p.o.)
-
Group IV: LPS + Chlorogenic Acid (e.g., 30 mg/kg, p.o.)
-
Group V: LPS + TRG + CGA
-
-
Treatment: Administer treatments for a predefined period (e.g., 7 days) prior to and/or after the LPS challenge.
-
Behavioral Testing:
-
Biochemical and Molecular Analysis:
Visualizing the Experimental Workflow
Caption: Workflow for evaluating neuroprotective synergy in an LPS-induced model.
Section 3: Broader Synergistic Potential
The mechanisms of action of Trigonelline suggest synergistic potential with a wider range of compounds beyond the examples detailed above.
Combination with Metformin
A logical, though less explored, combination is Trigonelline with Metformin. Metformin's primary action is to decrease hepatic glucose production by activating AMP-activated protein kinase (AMPK). Trigonelline, on the other hand, improves insulin sensitivity in peripheral tissues and protects pancreatic beta-cells.[1][4] A combination therapy could therefore provide a more comprehensive glycemic control by targeting both hepatic glucose output and peripheral glucose uptake, a classic strategy in diabetes management.[16]
Combination with Anti-Cancer Agents
Trigonelline has been shown to inhibit tumor growth and metastasis and reduce the toxicity of chemotherapeutic agents.[8] Its ability to decrease oxidative stress could be synergistic with chemotherapy drugs whose efficacy is enhanced in a less oxidative tumor microenvironment or whose side effects are mediated by oxidative damage.
Conclusion
1-Methylpyridin-1-ium-3-carboxamide (Trigonelline) is a versatile natural compound with a wide array of therapeutic benefits. While effective on its own, this guide highlights that its true potential may be unlocked through synergistic combinations with other therapeutic agents. The well-documented synergy with Sitagliptin in diabetic models provides a clear example of how combining mechanistically distinct compounds can lead to superior outcomes.[12][17] Furthermore, its strong anti-inflammatory and antioxidant properties create a solid rationale for exploring combinations in neuroprotection and beyond. The provided protocols and conceptual frameworks are designed to empower researchers to further investigate and validate these promising synergistic interactions, paving the way for novel and more effective therapeutic strategies.
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1-Methylpyridin-1-ium-3-carboxamide (1-MNA): A Comprehensive Guide to In Vitro and In Vivo Pharmacological Profiling
Introduction
1-Methylpyridin-1-ium-3-carboxamide, universally referred to in literature as 1-methylnicotinamide (1-MNA), is the primary endogenous metabolite of nicotinamide (NAM), synthesized in the liver via the enzyme nicotinamide N-methyltransferase (NNMT)[1]. For decades, 1-MNA was dismissed as a biologically inert end-product of the pyridine nucleotide pathway. However, contemporary pharmacological profiling has completely shifted this paradigm, revealing 1-MNA as a highly active anti-inflammatory, anti-thrombotic, and vasoprotective agent[1][2].
This guide provides an objective, data-driven comparison of 1-MNA's performance against standard alternatives—such as its precursor Nicotinamide (NAM) and the established ACE inhibitor Perindopril—across rigorous in vitro cellular assays and in vivo disease models.
Mechanistic Pathways: Endothelial and Immunological Axes
1-MNA exerts its therapeutic effects through two primary, interconnected axes:
-
Endothelial Regulation: 1-MNA directly acts on the endothelium to restore the balance between nitric oxide (NO) and superoxide, thereby improving NO bioavailability and inducing vasorelaxation[2].
-
Immune Cell Modulation: In the presence of systemic inflammation, 1-MNA promotes the M2 polarization of macrophages (such as hepatic Kupffer cells), which significantly increases IL-10 secretion and dampens the TLR4/NF-κB inflammatory cascade[3][4].
Caption: Mechanistic signaling pathways of 1-MNA modulating endothelial function and immune response.
Quantitative Comparison: In Vitro vs. In Vivo Performance
To objectively evaluate 1-MNA's efficacy, we benchmark it against its precursor (NAM) and a clinical gold-standard vasoprotector (Perindopril). The transition from in vitro to in vivo models reveals distinct advantages in 1-MNA's targeted mechanism of action.
| Pharmacological Agent | In Vitro Performance Metrics | In Vivo Performance Metrics | Key Advantages & Limitations |
| 1-MNA | Reverses TNF-α-induced actin polymerization (decreases cell stiffness); Restores NO/PGI2 release[5]. Upregulates CYP2C38 via IL-10[3]. | Increases L-arginine/ADMA ratio by 107% in ApoE/LDLR-/- mice[1]. Increases Flow-Mediated Dilation (FMD) in humans at 100 mg/m²[2]. | Advantage: Direct, potent endothelial action without NAD+ depletion. Acts as an endogenous biomarker for OCT2/MATE1 transporters[6]. |
| Perindopril (ACE Inhibitor) | N/A (Prodrug requiring hepatic activation in vivo to perindoprilat). | Increases L-arginine/ADMA ratio by 140% in ApoE/LDLR-/- mice; reverses Ach-induced vasoconstriction[1]. | Advantage: Established clinical efficacy. Limitation: Systemic blood pressure effects may limit use in normotensive patients. |
| Nicotinamide (NAM) | Requires high concentrations (≥25 mM) to reduce glutamate/NMDA excitotoxicity or alter calcium transients[7]. | Rapidly methylated to 1-MNA by NNMT. High doses can induce oxidative stress or sirtuin inhibition[7]. | Advantage: Broad NAD+ precursor. Limitation: Lacks the targeted anti-inflammatory and vasoprotective specificity of 1-MNA. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols detail the methodologies used to generate the comparative data. We emphasize the causality behind the experimental design, ensuring each protocol acts as a self-validating system.
Protocol 1: In Vitro Nanomechanical Sensing of Endothelial Dysfunction
Causality & Rationale: Traditional biochemical assays measure bulk NO release, which lacks single-cell resolution. Atomic Force Microscopy (AFM) nanoindentation quantifies the mechanical stiffness (Young's modulus) of living endothelial cells. This stiffness directly correlates with cortical actin polymerization—a structural hallmark of endothelial dysfunction that precedes macroscopic vascular failure[5].
Step-by-Step Methodology:
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in a 5% CO₂ atmosphere at 37°C until a confluent monolayer is achieved.
-
Dysfunction Induction: Incubate cells with Tumor Necrosis Factor-alpha (TNF-α) to induce actin polymerization and increase cellular stiffness.
-
1-MNA Treatment: Administer 1-MNA at an optimized concentration range where basal physiological parameters of healthy cells remain unaffected[5].
-
AFM Nanoindentation: Probe the cells using an AFM tip. Calculate the effective Young's modulus from the generated force-distance curves to quantify the reversal of cell stiffness.
-
Orthogonal Validation: Correlate the mechanical AFM data with parallel fluorometric assays for F-actin labeling and biochemical quantification of NO and prostacyclin (PGI2) secretion to confirm functional recovery[5].
Protocol 2: In Vivo MRI Profiling of Atherosclerotic Mice
Causality & Rationale: Ex vivo aortic ring assays fail to capture the complex hemodynamic realities of a living system. In vivo Magnetic Resonance Imaging (MRI) allows for the longitudinal, non-invasive assessment of endothelial permeability and vasoreactivity in the exact same animal over time, providing highly translatable data compared to clinical ACE inhibitors[1].
Step-by-Step Methodology:
-
Model Selection: Utilize 4-month-old ApoE/LDLR-/- mice. This double-knockout model is the standard for severe atherosclerosis and profound endothelial dysfunction[1].
-
Dosing Regimen: Administer 1-MNA (100 mg/kg/day) or Perindopril (10 mg/kg/day) continuously for 2 months[1].
-
MRI Acquisition: Utilize a 3D IntraGate®FLASH sequence to evaluate Brachiocephalic Artery (BCA) volume changes following acetylcholine (Ach) administration.
-
Permeability Mapping: Perform T1 relaxation time mapping around the BCA using an intravascular contrast agent to assess endothelial permeability[1].
-
Biochemical Validation: Harvest plasma for LC-MS/MS quantification of the L-arginine/ADMA ratio and ACE/Ang II-ACE2/Ang-(1–7) balance, confirming the biochemical basis of the functional MRI findings[1].
Caption: Translational workflow from in vitro nanomechanical screening to in vivo MRI and clinical validation.
Pharmacokinetic and Drug-Drug Interaction (DDI) Implications
Beyond its direct therapeutic effects, 1-MNA significantly alters the in vivo metabolic landscape, which is critical for drug development professionals to consider.
In states of systemic inflammation (e.g., LPS-induced models or Necrotizing Enterocolitis), hepatic drug-metabolizing enzymes are typically suppressed[3][4]. 1-MNA administration promotes M2 polarization of Kupffer cells, triggering IL-10 secretion. This suppresses NF-κB in hepatocytes, thereby rescuing the expression of enzymes like CYP2C38 and normalizing the metabolism of co-administered drugs such as Voriconazole[3].
Furthermore, 1-MNA serves as a critical endogenous biomarker for renal organic cation transporters (OCT2, MATE1/2-K). Because it is actively transported into urine by these proteins, monitoring 1-MNA clearance offers a novel, physiologically-based pharmacokinetic (PBPK) strategy for clinical DDI risk assessment without the need for exogenous probe drugs[6].
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comparative study of different pyridine carboxamide derivatives' antifungal activity
Executive Summary
The rapid emergence of fungicide resistance in both agricultural phytopathogens (e.g., Botrytis cinerea) and human clinical pathogens (e.g., Candida species) necessitates the continuous evolution of antifungal scaffolds. Pyridine carboxamide derivatives have established themselves as a cornerstone in this effort, primarily functioning as highly potent Succinate Dehydrogenase Inhibitors (SDHIs).
From an application science perspective, evaluating these derivatives requires moving beyond basic efficacy screening. This guide objectively compares the performance of novel pyridine carboxamide derivatives against commercial standards, detailing the causality behind their structure-activity relationships (SAR) and providing the self-validating experimental protocols required for rigorous preclinical evaluation.
Mechanistic Pathway: Targeting Succinate Dehydrogenase
The primary mechanism of action for agricultural pyridine carboxamides is the targeted inhibition of Succinate Dehydrogenase (SDH), also known as Complex II in the mitochondrial electron transport chain. SDH is unique because it bridges the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.
Pyridine carboxamides act as competitive inhibitors. They structurally mimic the native substrate and bind directly to the ubiquinone (UQ) binding pocket of the SDH complex. By occupying this hydrophobic pocket, these derivatives abruptly halt the transfer of electrons from succinate to ubiquinone, collapsing the mitochondrial proton gradient and starving the fungal cell of ATP [1].
Mechanism of action: Pyridine carboxamides block electron transfer at the SDH ubiquinone-binding site.
Comparative Efficacy Analysis
To establish a baseline for performance, recent structural optimizations—such as the integration of a diarylamine scaffold into the pyridine ring—have been benchmarked against commercial SDHI standards like Thifluzamide. Furthermore, transition metal complexes of pyridine carboxamides have been developed to target clinical fungal strains, broadening the application of this chemical class.
Table 1: Comparative Antifungal Performance of Pyridine Carboxamide Alternatives
| Derivative Class / Compound | Primary Target Pathogen | Mechanism of Action | Key Performance Metric |
| Compound 3f (Novel Diarylamine-modified) | Botrytis cinerea (Agricultural) | SDH Inhibition (Complex II) | IC50 = 5.6 mg/L; 53.9% In Vivo Efficacy [1] |
| Thifluzamide (Commercial Standard) | Botrytis cinerea (Agricultural) | SDH Inhibition (Complex II) | IC50 = 7.61 mg/L; 55.2% In Vivo Efficacy [1] |
| Cu(II)/Co(II) Pyridine Carboxamide Complexes | Candida species (Clinical) | Membrane Permeation / Chelation | MIC50 = 0.7 – 2454 μg/mL [2] |
Structure-Activity Relationship (SAR) & Rational Design
The superior performance of novel derivatives is driven by deliberate structural tuning. Understanding the causality behind these modifications is essential for future drug development:
-
Diarylamine Scaffold Integration (Agricultural SDHIs): The ubiquinone-binding pocket of Complex II is highly hydrophobic, designed to accommodate the long isoprenoid tail of native ubiquinone. The introduction of a flexible, bulky diarylamine moiety (as seen in Compound 3f) allows the molecule to adaptively mold into this pocket. This flexibility maintains critical hydrogen bonds even if the target site undergoes minor resistance-conferring mutations [1].
-
Metal Chelation (Clinical Antifungals): Transition metal complexes of pyridine carboxamides operate through a different mechanistic paradigm. The chelation process reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups of the ligand. This drastically increases the overall lipophilicity of the complex, facilitating enhanced permeation through the lipid bilayer of human pathogenic fungi [2].
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the evaluation of these derivatives relies on a self-validating system of in vitro and in vivo assays.
Standardized workflow for the colorimetric SDH enzymatic inhibition assay.
Protocol 1: SDH Enzymatic Inhibition Assay (Target Validation)
Purpose: To quantify the direct inhibitory effect of the derivative on the isolated SDH enzyme, confirming an on-target mechanism of action. Causality & Design: Because SDH transfers electrons to ubiquinone in vivo, an artificial electron acceptor is required for in vitro quantification. DCPIP (2,6-dichlorophenolindophenol) is chosen because it undergoes a measurable colorimetric shift from blue (oxidized) to colorless (reduced) at 600 nm, allowing precise tracking of enzyme kinetics. Step-by-Step Methodology:
-
Mitochondrial Extraction: Isolate mitochondria from B. cinerea mycelia using differential centrifugation (10,000 × g) in a sucrose buffer to preserve the structural integrity of Complex II.
-
Pre-incubation: Incubate the mitochondrial suspension with varying concentrations of the pyridine carboxamide derivative for 10 minutes. Validation check: This step is critical to allow the inhibitor to reach binding equilibrium within the active site before the reaction begins.
-
Reaction Initiation: Add succinate (the natural substrate) and DCPIP to the mixture.
-
Spectrophotometric Tracking: Measure the decrease in absorbance at 600 nm over a 5-minute continuous read.
-
Data Processing: Calculate the IC50 value. A parallel control using a known inhibitor (e.g., Thifluzamide) must be run to validate the assay's sensitivity and dynamic range.
Protocol 2: In Vivo Preventative Efficacy Assay
Purpose: To evaluate the real-world applicability of the compound on host tissues. Causality & Design: While enzymatic assays confirm target engagement, they do not account for pharmacokinetic barriers such as plant cuticles or fungal cell walls. Testing on detached tomato fruits provides a biologically relevant matrix to assess penetration, stability, and preventative efficacy. Step-by-Step Methodology:
-
Surface Sterilization: Sterilize healthy tomato fruits with 75% ethanol to eliminate background microbial noise.
-
Compound Application: Spray the fruits with the formulated pyridine carboxamide derivative at specific concentrations (e.g., 50, 100, 200 mg/L) and allow them to air-dry completely.
-
Pathogen Inoculation: Inoculate the treated fruits with a standardized 5 mm mycelial plug of B. cinerea.
-
Incubation & Measurement: Incubate at 25°C under high humidity for 4-5 days. Measure the cross-sectional lesion diameter using digital calipers.
-
Validation: Efficacy is calculated relative to a mock-treated (solvent only) control. A dose-dependent reduction in lesion size validates the compound's bioavailability and in vivo stability.
References
- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.National Center for Biotechnology Information (NCBI).
- Synthesis, spectroscopic characterization and antifungal activity studies of five novel complexes with pyridine carboxamides.ResearchGate.
Sources
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